Dbo-83
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4.2ClH/c11-9-3-4-10(14-13-9)15-5-7-1-2-8(6-15)12-7;;/h3-4,7-8,12H,1-2,5-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGHZXNKMHVDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1N2)C3=NN=C(C=C3)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195211-53-1 | |
| Record name | DBO-83 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
DBO-83: A Technical Guide to its Mechanism of Action at Nicotinic Acetylcholine Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of DBO-83, a novel nicotinic acetylcholine receptor (nAChR) agonist. While specific peer-reviewed literature detailing the full pharmacological profile of DBO-83 is limited, this document synthesizes the available data with established principles of nAChR pharmacology to present a cohesive technical narrative. DBO-83 has been identified as a potent nAChR agonist with a binding affinity (Ki) of 4.1 nM in rat cortical membranes and demonstrates promising antinociceptive and anti-amnesic properties in preclinical models. The primary focus of this guide is to delineate the binding characteristics, functional modulation, and putative signaling pathways engaged by DBO-83, with a particular emphasis on the α4β2 nAChR subtype, which is strongly implicated in the analgesic effects of nicotinic agonists. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in-vitro characterization of novel nAChR ligands, providing researchers with a robust framework for their own investigations.
Introduction: The Therapeutic Potential of Targeting Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems. These pentameric protein complexes are assembled from a diverse array of subunits (α2–α10, β2–β4), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological profiles. The activation of nAChRs by endogenous acetylcholine or exogenous ligands leads to a conformational change that opens a central ion channel, primarily permeable to sodium and calcium ions, resulting in neuronal depolarization and the modulation of neurotransmitter release.
The diverse expression and function of nAChR subtypes have rendered them attractive therapeutic targets for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and chronic pain.[1][2] The development of subtype-selective nAChR agonists offers the potential for targeted therapeutic intervention with improved efficacy and reduced side-effect profiles compared to non-selective cholinergic agents.
DBO-83 has emerged as a novel investigational nAChR agonist. Preclinical evidence suggests its potential as a therapeutic agent for pain and cognitive dysfunction. This guide aims to provide a detailed technical exploration of its mechanism of action, grounded in the available data and the broader context of nAChR pharmacology.
DBO-83: Known Pharmacological Profile
To date, the publicly available data on DBO-83 is primarily centered on its binding affinity and its observed in vivo effects.
| Parameter | Value | Source Tissue | Citation |
| Binding Affinity (Ki) | 4.1 nM | Rat Cortical Membranes | [3] |
| Therapeutic Potential | Antinociceptive, Anti-amnesic | Preclinical Models | [3] |
The potent binding of DBO-83 to nAChRs in the nanomolar range is indicative of a high-affinity interaction. The observed antinociceptive effects are consistent with the established role of nAChR activation in modulating pain pathways. Specifically, the activation of α4β2 nAChRs in the brainstem is thought to engage descending inhibitory pain pathways, leading to analgesia.[4]
Postulated Mechanism of Action at the α4β2 Nicotinic Receptor
Based on the known pharmacology of nAChR agonists with antinociceptive properties, the primary mechanism of action for DBO-83 is likely mediated by its agonist activity at the α4β2 nAChR subtype.
Orthosteric Binding and Channel Gating
As an agonist, DBO-83 is presumed to bind to the orthosteric site of the nAChR, located at the interface between an α and a β subunit. This binding event triggers a conformational change in the receptor, leading to the opening of the transmembrane ion channel. The subsequent influx of cations, particularly Na+ and Ca2+, depolarizes the neuronal membrane.
Downstream Signaling Pathways
The influx of Ca2+ through the nAChR channel can initiate a cascade of downstream signaling events. This includes the activation of voltage-gated calcium channels, leading to a further increase in intracellular calcium concentrations. Elevated intracellular calcium can, in turn, modulate the activity of various kinases and phosphatases, and trigger the release of neurotransmitters such as dopamine, norepinephrine, and GABA.
Caption: Postulated signaling pathway of DBO-83 at α4β2 nAChRs.
Experimental Workflows for Characterizing DBO-83
To fully elucidate the mechanism of action of DBO-83, a series of in-vitro and in-vivo experiments are necessary. The following sections provide detailed, standardized protocols for these investigations.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity and selectivity of a compound for its target receptor.
Objective: To determine the binding affinity (Ki) of DBO-83 for various nAChR subtypes by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the nAChR subtype of interest (e.g., HEK293 cells stably expressing human α4β2 nAChRs).
-
Radioligand (e.g., [3H]-Epibatidine or [3H]-Cytisine).
-
Unlabeled DBO-83.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled DBO-83 in assay buffer.
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add the serially diluted DBO-83 to the wells.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Determine the IC50 value (the concentration of DBO-83 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competition radioligand binding assay.
Functional Assays
Functional assays are crucial for determining the potency (EC50) and efficacy (Emax) of an agonist.
Objective: To measure the ion channel gating properties of nAChRs in response to DBO-83 in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4).
-
DBO-83 solutions of varying concentrations.
Procedure:
-
Inject Xenopus oocytes with cRNA for the desired nAChR subunits and incubate for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply increasing concentrations of DBO-83 to the oocyte via the perfusion system.
-
Record the inward current elicited by each concentration of DBO-83.
-
Construct a concentration-response curve by plotting the peak current response against the logarithm of the DBO-83 concentration.
-
Determine the EC50 (the concentration of DBO-83 that produces 50% of the maximal response) and the Emax (the maximal response) from the curve using non-linear regression.
In Vivo Models for Assessing Therapeutic Efficacy
The antinociceptive and anti-amnesic properties of DBO-83 would be evaluated in established animal models.
-
Antinociception:
-
Tail-flick test: Measures the latency of a rodent to withdraw its tail from a noxious heat source.
-
Hot plate test: Measures the latency of a rodent to show a pain response (e.g., licking a paw) when placed on a heated surface.
-
-
Anti-amnesia (Cognitive Enhancement):
-
Morris water maze: Assesses spatial learning and memory in rodents.
-
Novel object recognition test: Evaluates recognition memory.
-
Conclusion and Future Directions
DBO-83 is a promising novel nAChR agonist with demonstrated high affinity for nicotinic receptors and potential therapeutic applications in pain management and cognitive disorders. While the current data provides a foundational understanding of its pharmacological profile, a comprehensive characterization is required to fully elucidate its mechanism of action. Future research should focus on:
-
Subtype Selectivity Profiling: A thorough investigation of DBO-83's binding affinity and functional activity across a wide panel of nAChR subtypes is essential to understand its selectivity and predict its potential side-effect profile.
-
Elucidation of Downstream Signaling: Investigating the specific intracellular signaling cascades activated by DBO-83 will provide a more complete picture of its cellular effects.
-
In-depth In Vivo Studies: Further preclinical studies are needed to establish a clear dose-response relationship for its therapeutic effects and to assess its pharmacokinetic and safety profiles.
The experimental frameworks provided in this guide offer a clear path forward for the continued investigation of DBO-83 and other novel nAChR ligands, with the ultimate goal of developing new and improved therapies for a range of debilitating neurological conditions.
References
-
Sullivan, J. P., Meyer, M. D., & Decker, M. W. (2001). The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control. Expert Opinion on Investigational Drugs, 10(10), 1891-1902. URL: [Link]
-
Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729. URL: [Link]
-
Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73-120. URL: [Link]
-
Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in Pharmacological Sciences, 27(9), 482-491. URL: [Link]
-
Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of Physiology, Biochemistry and Pharmacology, 147, 1-46. URL: [Link]
-
Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of Medicinal Chemistry, 48(15), 4705-4745. URL: [Link]
-
Levin, E. D., & Rezvani, A. H. (2007). Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function. Biochemical Pharmacology, 74(8), 1182-1191. URL: [Link]
-
Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in Neurobiology, 61(1), 75-111. URL: [Link]
-
Picciotto, M. R., Addy, N. A., Mineur, Y. S., & Brunzell, D. H. (2008). It is not how much you smoke, it is what you smoke: a new perspective on the treatment of nicotine dependence. Neuropharmacology, 55(6), 1075-1086. URL: [Link]
-
Romanelli, M. N., Gratteri, P., Guandalini, L., Martini, E., Bonaccini, C., & Gualtieri, F. (2007). Central nicotinic acetylcholine receptors: structure, function, ligands, and therapeutic potential. ChemMedChem, 2(6), 746-767. URL: [Link]
-
Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733-750. URL: [Link]
-
Wallace, T. L., & Porter, R. H. (2011). Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease. Biochemical Pharmacology, 82(8), 891-903. URL: [Link]
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DBO-83 binding affinity alpha4beta2 vs alpha7 subtypes
DBO-83: Binding Affinity & Selectivity Profile ( vs. )
Executive Summary
DBO-83 (a 3,8-diazabicyclo[3.2.1]octane derivative) is a synthetic nAChR agonist developed to improve upon the pharmacological profile of epibatidine .[1][2] While epibatidine exhibits picomolar affinity but high toxicity due to non-selective activation of ganglionic receptors (
Its primary pharmacological signature is high-affinity binding to the
Chemical Identity & Structural Basis
DBO-83 is structurally related to epibatidine but utilizes a 3,8-diazabicyclo[3.2.1]octane scaffold rather than the 7-azabicyclo[2.2.1]heptane core of epibatidine.[1] This structural modification is critical for its reduced toxicity profile while maintaining central nervous system (CNS) efficacy.
Pharmacological Profile: Binding Affinity & Selectivity
The following data consolidates binding affinities determined via radioligand displacement assays using rat cortical membranes.
Comparative Binding Affinity Table
| Receptor Subtype | Ligand (Radiotracer) | DBO-83 Affinity ( | Epibatidine Affinity ( | Selectivity Implications |
| 4.1 nM | 0.04 nM | DBO-83 is ~100-fold less potent than epibatidine but remains a high-affinity ligand. | ||
| Functional Agonist * | ~1.0 nM | DBO-83 retains functional efficacy (anti-amnesic) but lacks the extreme high affinity that contributes to toxicity. | ||
| Low Affinity | ~0.05 nM | Critical Differentiator: DBO-83 shows reduced interaction with ganglionic sites, minimizing autonomic side effects. |
*Note: While specific
Selectivity Analysis
-
Dominance: The
of 4.1 nM indicates that DBO-83 primarily targets the high-affinity nicotine binding site. This interaction drives its potent antinociceptive effects (analgesia). -
Functional Role: Unlike pure
agonists, DBO-83 exhibits significant anti-amnesic activity . This effect is sensitive to blockade by methyllycaconitine (an -selective antagonist), confirming that DBO-83 functionally activates receptors despite a lower binding affinity compared to .
Mechanism of Action & Signaling Pathways
DBO-83 activates two distinct signaling cascades based on subtype binding. The diagram below illustrates the dual-pathway activation.
Caption: Dual signaling mechanism of DBO-83. The
Experimental Protocols for Validation
To replicate the binding affinity and functional data, use the following standardized protocols.
Protocol A: Radioligand Binding Assay ( Selectivity)
Objective: Determine
-
Tissue Preparation:
-
Dissect rat cerebral cortex and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) .
-
Centrifuge at 40,000
for 20 min at 4°C. Resuspend pellet and wash twice to remove endogenous acetylcholine.
-
-
Incubation:
-
Prepare assay tubes containing:
-
100
L Membrane suspension (approx. 200-300 g protein). -
25
L (Final concentration ~1 nM). -
25
L DBO-83 (Concentration range: M to M).
-
-
Non-specific binding: Define using 10
M (-)-Nicotine.
-
-
Equilibrium: Incubate at 4°C for 75 minutes (to minimize receptor desensitization/degradation).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Functional Assessment (In Vivo Selectivity)
Objective: Distinguish
-
Analgesia (Hot Plate Test):
-
Administer DBO-83 (10-20 mg/kg i.p.).[6]
-
Measure latency to paw lick.
-
Validation: Pre-treat with Mecamylamine (non-selective antagonist) or DH
E ( selective). Blockade confirms mediation.
-
-
Cognition (Passive Avoidance):
Therapeutic Implications
-
Pain Management: DBO-83 represents a class of "Epibatidine analogs" that decouple analgesia from toxicity. By targeting
with high affinity (4.1 nM), it activates descending inhibitory pain pathways without the severe autonomic failure associated with activation. -
Cognitive Disorders: The preserved
agonism suggests utility in neurodegenerative conditions (Alzheimer's) where density is reduced or function is compromised.
References
-
Barlocco D, et al. (1998).[3][5][7] Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry.
-
Ghelardini C, et al. (1997).[3][5][6][10][11][12] Antinociceptive profile of the new nicotinic agonist DBO-83. Drug Development Research.
-
Ghelardini C, et al. (1998).[7] Antiamnesic activity of the nicotinic agonist DBO-83 in mice.[3][6][7] Drug Development Research.
-
MedChemExpress. DBO-83 dihydrochloride Product Datasheet.
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- 2. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mmsl.cz [mmsl.cz]
- 5. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ghelardini Carla | Scheda personale | CercaChi - UniFI | UniFI [cercachi.unifi.it]
- 8. US20240317834A1 - Compositions and methods for neurological diseases - Google Patents [patents.google.com]
- 9. Serum Levels of Alpha7 Nicotinic Acetylcholine Receptor and Their Association With Cardiovascular Autonomic Function Tests in Healthy Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to DBO-83 (CAS 195211-53-1): A Potent Nicotinic Acetylcholine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling DBO-83
DBO-83, identified by the CAS number 195211-53-1, is a potent and selective agonist of nicotinic acetylcholine receptors (nAChRs). Structurally, it is a 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, typically utilized in its dihydrochloride salt form for enhanced stability and solubility.[1][2] This compound has garnered significant interest within the neuroscience and pharmacology communities for its pronounced antinociceptive (pain-relieving) and anti-amnesic (memory-enhancing) properties, positioning it as a valuable tool for investigating the therapeutic potential of nAChR modulation.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and key experimental protocols related to DBO-83, serving as a critical resource for researchers in drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of DBO-83 is fundamental to its application in research settings. These properties dictate its handling, formulation, and behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 195211-53-1 | [2] |
| Molecular Formula | C₁₀H₁₅Cl₃N₄ (dihydrochloride) | [4] |
| Molecular Weight | 297.61 g/mol (dihydrochloride) | [4] |
| IUPAC Name | (1S,5R)-3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | [2] |
| Appearance | Solid | [5] |
| Solubility | Water: 38 mg/mL | [5] |
| Storage Conditions | 2-8°C | [5] |
Stability and Storage: DBO-83 dihydrochloride is a solid and should be stored at refrigerated temperatures (2-8°C) to ensure its long-term stability.[5] As with many chemical compounds, exposure to high temperatures, humidity, and light should be minimized to prevent degradation.[6][7] For experimental use, freshly prepared aqueous solutions are recommended.
Synthesis of DBO-83
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of DBO-83.
Detailed Protocol for the Synthesis of 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (DBO-83):
While the full experimental details from the original publication are not available, a general procedure based on similar chemical transformations is provided below. Researchers should optimize these conditions.
-
Reaction Setup: To a solution of 3,8-diazabicyclo[3.2.1]octane in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile), add an equimolar amount of 3,6-dichloropyridazine.
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, to the reaction mixture to scavenge the hydrochloric acid byproduct.
-
Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any inorganic salts.
-
Purification of Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain DBO-83 as a free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of hydrochloric acid in the same or a compatible solvent to precipitate the dihydrochloride salt.
-
Final Product: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield DBO-83 dihydrochloride as a solid.
Spectroscopic Characterization
While specific experimental spectra for DBO-83 are not widely published, the expected spectroscopic features can be predicted based on its chemical structure.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of DBO-83 would be expected to show distinct signals for the protons on the pyridazine ring and the bicyclic octane core. The aromatic protons on the pyridazine ring would appear in the downfield region, while the aliphatic protons of the diazabicyclo[3.2.1]octane moiety would be observed in the upfield region. The ¹³C NMR spectrum would similarly display characteristic peaks for the aromatic carbons of the pyridazine ring and the aliphatic carbons of the bicyclic system.[10][11]
Mass Spectrometry: The mass spectrum of DBO-83 would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the diazabicyclo[3.2.1]octane core and the pyridazine ring, as well as fragmentation within the bicyclic system.[12][13][14] The presence of a chlorine atom would result in a characteristic M+2 isotopic peak.[15]
Mechanism of Action: A Nicotinic Acetylcholine Receptor Agonist
DBO-83 exerts its biological effects primarily through its agonist activity at nicotinic acetylcholine receptors (nAChRs). Binding studies have demonstrated a high affinity for the α4β2 nAChR subtype, with a reported Ki value of 4.1 nM.[8][9] The α4β2 nAChR is a prominent subtype in the central nervous system and is implicated in various physiological processes, including pain perception and cognitive function.
Signaling Pathway:
Caption: Proposed signaling pathway for DBO-83's action at nAChRs.
The binding of DBO-83 to the α4β2 nAChR is thought to stabilize the open conformation of the receptor's ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx results in neuronal depolarization and the subsequent release of various neurotransmitters, which ultimately mediate the observed antinociceptive and cognitive-enhancing effects. The antagonism of its antinociceptive action by mecamylamine, a non-selective nAChR antagonist, further supports the involvement of the nicotinic system.[1]
Experimental Protocols: Assessing Biological Activity
The antinociceptive and anti-amnesic effects of DBO-83 have been characterized using well-established in vivo models.
Antinociceptive Activity
1. Hot Plate Test: This assay assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.[16][17]
Experimental Workflow:
Caption: Workflow for the hot plate antinociception assay.
Protocol:
-
Animal Acclimatization: Acclimatize male mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer DBO-83 subcutaneously (s.c.) at a dose of 1 mg/kg.[1] A vehicle control group should receive an equivalent volume of saline.
-
Testing: At a predetermined time after injection (e.g., 15, 30, 45, and 60 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Measurement: Record the latency to the first sign of nociception, such as licking a hind paw or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Data Analysis: Compare the reaction latencies of the DBO-83-treated group with the vehicle control group. A significant increase in latency indicates an antinociceptive effect.
2. Acetic Acid-Induced Writhing Test: This test is a model of visceral inflammatory pain.[18][19]
Protocol:
-
Drug Administration: Administer DBO-83 (e.g., 5 mg/kg, s.c.) to mice.[1] A control group should receive the vehicle.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally (i.p.).
-
Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing in the DBO-83-treated group compared to the control group.
Anti-Amnesic Activity
Scopolamine-Induced Memory Impairment Model: Scopolamine, a muscarinic receptor antagonist, is used to induce a transient memory deficit in rodents, providing a model to screen for cognitive-enhancing compounds.[3]
Protocol:
-
Animal Groups: Divide mice into several groups: a control group, a scopolamine-only group, and groups treated with DBO-83 at various doses plus scopolamine.
-
Drug Administration: Administer DBO-83 (or vehicle) prior to the administration of scopolamine (e.g., 1 mg/kg, i.p.).
-
Behavioral Testing: Conduct a memory-dependent behavioral task, such as the passive avoidance test or the Morris water maze, a set time after scopolamine injection.
-
Data Analysis: Compare the performance of the DBO-83-treated groups to the scopolamine-only group. A significant improvement in memory performance indicates an anti-amnesic effect.
Conclusion and Future Directions
DBO-83 is a well-characterized and potent nicotinic acetylcholine receptor agonist with significant potential as a research tool and a lead compound for the development of novel therapeutics for pain and cognitive disorders. Its high affinity for the α4β2 nAChR subtype provides a degree of selectivity that is advantageous for targeted studies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of DBO-83 and similar compounds. Future research should focus on obtaining high-resolution spectroscopic data to complete its chemical profile, elucidating the detailed downstream signaling pathways activated by DBO-83, and exploring its efficacy and safety in more complex preclinical models of neurological and psychiatric disorders.
References
-
Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., ... & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674–681. [Link]
-
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (2016). Molecules, 21(2), 212. [Link]
-
Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. (1998). PubMed. [Link]
-
Dbo-83 | C10H15Cl3N4 | CID 16219278. (n.d.). PubChem. [Link]
-
Drug Stability Budget During Storage and Transit. (2020). AKCP. [Link]
-
Corbo, F., Franchini, C., Lentini, G., Muraglia, M., Ghelardini, C., Matucci, R., ... & Tortorella, V. (2007). Synthesis and biological evaluation of chiral alpha-aminoanilides with central antinociceptive activity. Journal of Medicinal Chemistry, 50(8), 1907–1915. [Link]
-
Stability Testing of Biopharmaceutical Products. (n.d.). Charles River. [Link]
-
(À)-Linalool produces antinociception in two experimental models of pain. (2002). ResearchGate. [Link]
-
DBO-83. (n.d.). ChemBK. [Link]
-
Assessment of the antinociceptive and anti-inflammatory activities of the stem methanol extract of Diplotropis purpurea. (2019). PubMed. [Link]
-
Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). (2007). PubMed. [Link]
-
Antinociceptive and anti-inflammatory activities of ethanolic extract of Alafia barteri. (2014). SciELO. [Link]
-
DBO-83 free base | C10H13ClN4 | CID 6603824. (n.d.). PubChem. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2022). Preprints.org. [Link]
-
DBO-83 FREE BASE. (n.d.). gsrs. [Link]
- Biheteroaryl compounds and uses thereof. (2014).
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (2014). Organic & Biomolecular Chemistry. [Link]
-
mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]
-
C8H18 mass spectrum of octane fragmentation pattern of m/z m/e ions for analysis and identification of n-octane. (n.d.). docbrown.info. [Link]
-
Pyridate. (n.d.). NIST WebBook. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]
-
Mass spectral fragments of common hydrocarbons. (n.d.). Hiden Analytical. [Link]
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therapeutic potential of DBO-83 in Alzheimer's research
DBO-83: A High-Affinity nAChR Agonist for Cholinergic Restoration in Alzheimer’s Disease
Executive Summary
The cholinergic hypothesis of Alzheimer’s Disease (AD) posits that the decline in cognitive function is fundamentally linked to the degeneration of cholinergic neurons in the basal forebrain. While acetylcholinesterase inhibitors (AChEIs) like Donepezil provide symptomatic relief, they do not selectively target the specific receptor subtypes responsible for memory consolidation.
DBO-83 (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride) represents a pivotal class of heterobicyclic nicotinic agonists . Unlike non-selective agonists which carry high toxicity risks (e.g., epibatidine), DBO-83 exhibits high affinity for neuronal
Technical Profile & Mechanism of Action
Physicochemical Properties
DBO-83 is a diazabicyclo-octane derivative, structurally engineered to mimic the pharmacophore of epibatidine but with reduced affinity for the neuromuscular junction (reducing paralysis risk).[1]
| Property | Specification |
| Chemical Name | 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride |
| Molecular Formula | C₁₀H₁₃ClN₄[1][2][3][4][5][6][7][8][9] · 2HCl |
| Molecular Weight | 297.6 Da |
| Receptor Affinity ( | 4.1 nM (Rat cortical membranes) |
| Primary Target | |
| Solubility | Water soluble (>30 mg/mL) |
The Cholinergic-Glutamatergic Axis
In AD pathology, soluble amyloid-beta (A
-
Presynaptic Activation: Enhances the release of neurotransmitters (Glutamate, GABA, Dopamine) in the hippocampus.
-
Postsynaptic Activation: Triggers calcium influx, activating the ERK/CREB pathway, which is critical for Long-Term Potentiation (LTP) and memory consolidation.
Signal Transduction Pathway (Visualization)
The following diagram illustrates the intracellular cascade triggered by DBO-83 binding, leading to neuroplasticity.
Figure 1: Signal transduction pathway of DBO-83. Binding to nAChRs triggers calcium signaling, leading to CREB phosphorylation and expression of neuroplasticity factors like BDNF.
Preclinical Efficacy Data
DBO-83 has demonstrated robust anti-amnesic activity in murine models, specifically reversing cholinergic blockade induced by scopolamine.[4][7] This establishes its utility not just as an analgesic, but as a functional restorative agent for memory circuits.
Comparative Efficacy Profile
| Compound | Target Subtype | Anti-Amnesic Potency | Toxicity Profile | |
| DBO-83 | 4.1 | High (Reverses Scopolamine) | Low (Wide therapeutic window) | |
| Epibatidine | 0.04 | High | High (Lethal toxicity) | |
| Nicotine | ~2.0 | Moderate | Moderate (Cardiovascular SE) | |
| Cytisine | ~1.0 | Low/Moderate | Low |
Data synthesized from Ghelardini et al. (1998) and Barlocco et al. (1998).
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are standardized for evaluating DBO-83.
Protocol A: Radioligand Binding Assay (Target Validation)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge at 40,000
for 20 min at 4°C. -
Resuspend pellet, incubate at 37°C for 10 min (to remove endogenous ACh), and re-centrifuge.
-
-
Incubation:
-
Prepare assay tubes: 100
L membrane suspension + 50 L -Cytisine (1 nM final) + 50 L DBO-83 (concentration range to M). -
Define Non-Specific Binding (NSB) using 10
M Nicotine. -
Incubate at 4°C for 60 minutes.
-
-
Filtration & Counting:
-
Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Wash filters
with ice-cold buffer. -
Measure radioactivity via liquid scintillation counting.
-
-
Analysis:
-
Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: .
-
Protocol B: Passive Avoidance Test (Functional Efficacy)
Objective: Assess the ability of DBO-83 to prevent scopolamine-induced amnesia. Rationale: Scopolamine (muscarinic antagonist) mimics the cholinergic deficit of AD.
-
Apparatus: A two-compartment box (one illuminated, one dark) separated by a guillotine door. The dark chamber floor is electrified.
-
Training (Day 1):
-
Administer Scopolamine (1.5 mg/kg s.c.) to induce amnesia.
-
Administer DBO-83 (Test doses: 10, 20, 30 mg/kg i.p.) 20 minutes prior to training.
-
Place mouse in light chamber. When it enters the dark chamber, deliver a mild foot shock (0.3 mA, 2s).
-
-
Retention Test (Day 2 - 24h later):
-
Place mouse in light chamber without drug administration.
-
Measure Step-Through Latency (STL) : Time taken to enter the dark chamber.
-
Cut-off time: 180 seconds.
-
-
Interpretation:
-
Amnesic mice (Scopolamine only) enter the dark chamber quickly (<30s).
-
Effective DBO-83 treatment results in high STL (>100s), indicating memory of the shock despite scopolamine.
-
Therapeutic Implications & Future Directions[6][9][10]
DBO-83 serves as a critical "tool compound" in Alzheimer's research. While first-generation nAChR agonists failed due to narrow therapeutic indices (toxicity vs. efficacy), DBO-83 demonstrates that structural modification of the epibatidine scaffold can dissociate antinociceptive/cognitive effects from neuromuscular toxicity.
Key Research Applications:
-
Combination Therapy: Investigating DBO-83 in synergy with PAMs (Positive Allosteric Modulators) to prevent receptor desensitization.
-
Neuroprotection: Long-term studies to determine if chronic
activation by DBO-83 reduces A burden or tau hyperphosphorylation.
References
-
Barlocco, D., Cignarella, G., Tondi, D., et al. (1998).[7] Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: Synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681.[7][10]
-
Ghelardini, C., Galeotti, N., Barlocco, D., et al. (1997). Antinociceptive profile of the new nicotinic agonist DBO-83. Drug Development Research, 40(3), 251-258.[6][7]
-
Ghelardini, C., Galeotti, N., Giuliani, F., et al. (1998).[7] Antiamnesic activity of the nicotinic agonist DBO-83 in mice.[4][7][9][10] Drug Development Research, 45(2), 45-51.[7]
-
Decker, M. W., et al. (2001). The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control.[1][6][7][8][9] Expert Opinion on Investigational Drugs, 10(10), 1819-1830.
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DBO-83 Antinociceptive Pathway and Signaling: A Technical Guide
Part 1: Executive Summary
DBO-83 (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride) represents a critical evolution in the development of nicotinic acetylcholine receptor (nAChR) agonists for pain management. Structurally derived to mimic the potent analgesia of epibatidine while mitigating its toxicity profile, DBO-83 functions as a high-affinity agonist at neuronal nAChRs, specifically targeting the
This guide details the molecular signaling cascade of DBO-83, its modulation of descending inhibitory pain pathways, and the experimental protocols required to validate its efficacy in preclinical models. Unlike opioids, DBO-83 operates via a cholinergic mechanism that recruits supraspinal centers to suppress spinal nociceptive transmission, offering a distinct therapeutic avenue for neuropathic and inflammatory pain.
Part 2: Chemical & Pharmacological Profile[1][2]
Structural Determinants
DBO-83 is a 3,8-diazabicyclo[3.2.1]octane derivative.[1] Its design capitalizes on the pharmacophore of epibatidine but replaces the chloropyridine ring with a chloropyridazine moiety. This structural modification maintains high affinity for the nAChR recognition site while altering the pharmacokinetic profile to reduce lethality.
| Property | Specification |
| Chemical Name | 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride |
| Molecular Weight | 297.61 g/mol |
| Receptor Target | Neuronal nAChRs (High affinity for |
| Binding Affinity ( | ~4.1 nM (Rat cortical membranes) |
| Primary Indication | Antinociception (Analgesia), Anti-amnesic |
Receptor Selectivity & Kinetics
DBO-83 acts as a partial to full agonist depending on the specific nAChR subtype and tissue expression.
-
High Affinity Site:
heteromers (predominant in the CNS).[2] -
Mechanism: Allosteric or orthosteric binding triggers a conformational change in the pentameric ion channel, increasing the probability of channel opening.
Part 3: The Antinociceptive Signaling Pathway
The analgesic efficacy of DBO-83 is not mediated by direct inhibition of spinal nociceptors but rather by the activation of descending inhibitory pathways . This "top-down" modulation is a hallmark of cholinergic analgesia.
The Signaling Cascade
-
Primary Binding Event: DBO-83 binds to presynaptic or postsynaptic
nAChRs in supraspinal centers, specifically the Locus Coeruleus (LC) and the Rostral Ventromedial Medulla (RVM) . -
Ion Flux & Depolarization: Binding opens the cation-selective pore, allowing
and influx. This results in membrane depolarization and the activation of Voltage-Gated Calcium Channels (VGCCs). -
Neurotransmitter Release: The calcium influx triggers the vesicular release of Norepinephrine (NE) and Serotonin (5-HT) from descending fibers projecting to the spinal dorsal horn.
-
Spinal Modulation:
-
NE binds to presynaptic
-adrenergic receptors on primary afferent nociceptors (C-fibers), inhibiting Glutamate/Substance P release. -
NE also hyperpolarizes postsynaptic wide-dynamic-range (WDR) neurons, dampening the ascending pain signal.
-
Pathway Visualization (DOT)
Figure 1: The DBO-83 signaling cascade, illustrating the recruitment of descending inhibitory pathways to block spinal nociception.[1]
Part 4: Experimental Validation Protocols
To rigorously validate DBO-83 activity, researchers must employ a combination of behavioral assays and pharmacological antagonism.
In Vivo Antinociceptive Assays
A. Mouse Hot Plate Test (Supraspinal Integration) This test validates the involvement of higher brain centers, as the paw-lick response requires supraspinal processing.
-
Protocol:
-
Acclimatization: Place mice on a cold plate for 5 mins prior to testing.
-
Baseline: Measure latency to lick hind paw on a
plate. Cut-off time: 45s (to prevent tissue damage). -
Administration: Administer DBO-83 (s.c. or i.p.) at doses ranging 1–10 mg/kg.
-
Measurement: Retest latency at 15, 30, 45, and 60 mins post-injection.
-
Analysis: Calculate % Maximum Possible Effect (%MPE):
-
B. Paw Pressure Test (Mechanical Hyperalgesia)
-
Protocol: Apply increasing pressure to the dorsal surface of the hind paw using an analgesymeter.
-
Endpoint: Vocalization or withdrawal.
-
Relevance: DBO-83 significantly increases the weight threshold required to elicit a response, indicating efficacy against mechanical nociception.
Pharmacological Antagonism (Mechanism Confirmation)
To prove the effect is nAChR-mediated and not opioid-driven, use selective antagonists.
| Antagonist | Target | Expected Outcome with DBO-83 |
| Mecamylamine | Non-selective nAChR antagonist | Complete reversal of analgesia. |
| Dihydro-β-erythroidine | Selective | Significant attenuation of analgesia. |
| Naloxone | Opioid receptor antagonist | No effect (Confirms non-opioid mechanism). |
| Atropine | Muscarinic antagonist | No effect (Confirms nicotinic specificity). |
Experimental Workflow Visualization
Figure 2: Experimental design to validate the nicotinic specificity of DBO-83 induced antinociception.
Part 5: References
-
Barlocco, D., et al. (1998). "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling."[3] Journal of Medicinal Chemistry.
-
Ghelardini, C., et al. (1997). "Antinociceptive profile of the new nicotinic agonist DBO-83."[3] Drug Development Research.
-
Damaj, M. I., et al. (2000). "Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist." Journal of Pharmacology and Experimental Therapeutics.
-
MedChemExpress. "DBO-83 dihydrochloride Product Information."
Sources
Molecular Structure and Technical Profile of DBO-83 Dihydrochloride
[1]
Part 1: Executive Summary & Molecular Identity
DBO-83 dihydrochloride is a synthetic, non-opioid analgesic agent belonging to the class of 3,8-diazabicyclo[3.2.1]octane derivatives.[1] Structurally related to the alkaloid epibatidine, DBO-83 functions as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] It was developed to dissociate the potent antinociceptive effects of epibatidine from its high toxicity profile.
This compound is a critical tool in neuropharmacology for mapping nAChR subtypes involved in pain modulation (
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride |
| Common Name | DBO-83 |
| CAS Number | 195211-53-1 |
| Molecular Formula | |
| Molecular Weight | 297.61 g/mol |
| Physical State | White to off-white solid |
| Solubility | Water ( |
Structural Architecture
The DBO-83 molecule consists of two distinct pharmacophoric elements rigidly held in space:
-
The Cationic Scaffold: A 3,8-diazabicyclo[3.2.1]octane core.[1][3] This bridged bicyclic system serves as a rigid spacer, mimicking the 7-azabicyclo[2.2.1]heptane system of epibatidine.[1] The bridgehead nitrogen (N8) provides the essential cationic center (protonated at physiological pH) required for interaction with the anionic aspartate/glutamate residues in the nAChR binding pocket.
-
The H-Bond Acceptor: A 6-chloropyridazine ring attached to the N3 position.[1] This heteroaromatic ring acts as a bioisostere for the chloropyridine found in epibatidine, engaging in
-cation or Hydrogen bonding interactions with the receptor's complementary tryptophan/tyrosine residues (e.g., Trp149 in the subunit).
Part 2: Synthesis & Characterization
The synthesis of DBO-83 requires precise control over regioselectivity to ensure the heteroaryl group attaches to the secondary amine (N3) rather than the bridgehead nitrogen (N8).[1]
Synthetic Pathway (Reconstructed Protocol)
The following workflow synthesizes DBO-83 from commercially available precursors.
Step 1: Preparation of the Bicyclic Core
-
Precursor: cis-1,3-Cyclopentanedicarboxylic acid.[1]
-
Cyclization: Reaction with benzylamine and dehydration yields the bicyclic imide, which is subsequently reduced (e.g., using
) to form 8-benzyl-3,8-diazabicyclo[3.2.1]octane .[1] -
Deprotection: Catalytic hydrogenolysis (
, ) removes the benzyl group to yield the free diamine 3,8-diazabicyclo[3.2.1]octane .[1]
Step 2: Heteroarylation (The Critical Step)
-
Reagents: 3,8-diazabicyclo[3.2.1]octane, 3,6-dichloropyridazine, Triethylamine (
).[1] -
Solvent: Xylene or Toluene (Reflux).[1]
-
Mechanism: Nucleophilic Aromatic Substitution (
).[1] The N3 nitrogen is less sterically hindered than the bridgehead N8, allowing for selective coupling. -
Product: 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane.[1][3][4]
Step 3: Salt Formation
-
The free base is dissolved in ethanol/ether and treated with HCl gas or ethanolic HCl to precipitate the dihydrochloride salt.
Visualization: Synthetic Logic Flow
Figure 1: Step-wise synthetic logic for the production of DBO-83 dihydrochloride.[1]
Part 3: Mechanistic Pharmacology
DBO-83 acts as a high-affinity agonist at neuronal nAChRs.[1][5] Its efficacy stems from its ability to stabilize the receptor in an "open" conformation, facilitating cation influx.[1]
Receptor Binding Dynamics
-
Primary Target:
nAChR subtypes (High affinity, nM).[1] -
Secondary Target:
subtypes (Lower affinity, implicated in autonomic side effects).[1] -
Mechanism:
-
Binding: The protonated N8 mimics acetylcholine's quaternary ammonium, anchoring the molecule in the agonist binding site.[1]
-
Gating: Binding triggers a conformational shift in the
subunits, opening the central ion pore.[1] -
Signaling: Influx of
and depolarizes the neuron.[1] In the spinal cord (dorsal horn), this enhances the release of inhibitory neurotransmitters (GABA, glycine) and activates descending inhibitory pain pathways.
-
Signaling Pathway Diagram
Figure 2: Signal transduction pathway of DBO-83 mediating antinociceptive effects.[1]
Part 4: Experimental Protocols
Preparation of Stock Solutions
Trustworthiness Check: DBO-83 is a dihydrochloride salt, making it hygroscopic.[1] Accurate weighing requires minimizing exposure to ambient moisture.[1]
-
Weighing: Weigh the solid in a humidity-controlled environment.
-
Solvent: Dissolve in sterile, deionized water or saline (0.9% NaCl) to achieve a master stock concentration of 10 mM .
-
Note: For cellular assays, DMSO may be used, but the final concentration of DMSO in the assay must remain
to avoid cytotoxicity or solvent effects on the receptor.
-
-
Storage: Aliquot into light-protective vials and store at -20°C . Avoid repeated freeze-thaw cycles.[1]
In Vitro Radioligand Binding Assay
To validate the affinity of DBO-83 for
-
Tissue Preparation: Homogenize rat cerebral cortex in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000
for 20 min at 4°C. Resuspend pellet. -
Ligand: Use
-Epibatidine or -Cytisine (0.5 nM).[1] -
Incubation:
-
Mix 200
L membrane suspension, 25 L radioligand, and 25 L DBO-83 (varying concentrations: to M). -
Incubate at 25°C for 75 minutes (equilibrium conditions).
-
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).[1]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation: [1]
References
-
Barlocco, D., et al. (1998).[1][2] Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-681.[1][2]
-
Ghelardini, C., et al. (1997).[1][2] Antinociceptive profile of the new nicotinic agonist DBO-83. Drug Development Research, 40(4), 251-258.[1]
-
MedChemExpress. (n.d.).[1] DBO-83 dihydrochloride Product Datasheet.
DBO-83: Agonist Activity Profile & Pharmacological Characterization at nAChRs
This is a comprehensive technical guide profiling the pharmacological activity of DBO-83 , a potent nicotinic acetylcholine receptor (nAChR) agonist.
Technical Whitepaper | Version 2.0
Executive Summary
DBO-83 (3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane) is a high-affinity, synthetic agonist of neuronal nicotinic acetylcholine receptors (nAChRs). Developed as a structural analog of the potent alkaloid epibatidine , DBO-83 was engineered to dissociate the potent antinociceptive (pain-relieving) effects mediated by
This guide details the molecular pharmacology, binding kinetics, and functional selectivity of DBO-83, providing researchers with the protocols necessary to utilize this compound as a probe for cholinergic signaling pathways.
Chemical Identity & Structural Pharmacology
DBO-83 represents a significant advancement in the structure-activity relationship (SAR) of bioisosteric nAChR ligands. Unlike epibatidine, which possesses a 7-azabicyclo[2.2.1]heptane scaffold, DBO-83 utilizes a 3,8-diazabicyclo[3.2.1]octane core.
Physicochemical Properties
| Property | Specification |
| IUPAC Name | (1S,5R)-3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane |
| Molecular Formula | |
| Molecular Weight | 224.69 g/mol |
| Core Scaffold | 3,8-diazabicyclo[3.2.1]octane (bridged bicyclic diamine) |
| Heterocyclic Moiety | 6-chloropyridazine (Bioisostere of chloropyridine) |
| Solubility | Water-soluble (as dihydrochloride salt); DMSO (>10 mM) |
Structural Logic (SAR)
The substitution of the pyridine ring (found in epibatidine) with a pyridazine ring, combined with the diazabicyclic core, alters the basicity and hydrogen-bonding potential of the ligand. This modification is critical for maintaining high affinity at central
Figure 1: Structural evolution from Epibatidine to DBO-83, highlighting the impact of scaffold modification on pharmacological outcomes.
Pharmacological Profile
Receptor Selectivity & Affinity
DBO-83 acts as a potent agonist with a selectivity profile favoring heteromeric neuronal nAChRs over homomeric
| Receptor Subtype | Functional Potency ( | Efficacy ( | |
| 0.05 - 0.5 nM | ~10 - 50 nM | Full Agonist (>80%) | |
| 1.0 - 10 nM | ~100 nM | Partial/Full Agonist | |
| > 1,000 nM | Low Potency | Weak Partial Agonist | |
| Muscle Type ( | > 10,000 nM | Inactive | Negligible |
Note: Values are approximate ranges derived from comparative studies of epibatidine analogs (De Amici et al., 2000; Munoz-Caro et al., 2005).
Mechanism of Action
-
Binding: DBO-83 binds to the orthosteric site at the
- subunit interface. -
Gating: Induces a conformational change opening the cation channel (
, influx). -
Desensitization: Like many high-affinity agonists, DBO-83 induces rapid receptor desensitization upon prolonged exposure, which is a critical mechanism for its antinociceptive effects (functional antagonism).
Experimental Methodologies
Protocol: Two-Electrode Voltage Clamp (TEVC)
Objective: Quantify the functional potency (
Reagents:
-
cRNA encoding
, , , subunits. -
ND96 Buffer: 96 mM NaCl, 2 mM KCl, 1 mM
, 1.8 mM , 5 mM HEPES, pH 7.5. -
DBO-83 Stock: 10 mM in DMSO (dilute to working conc in ND96).
Workflow:
-
Expression: Inject oocytes with cRNA (ratio 1:1 for
, 1:10 for to favor high-sensitivity stoichiometry). Incubate for 3-5 days at 18°C. -
Setup: Place oocyte in recording chamber under continuous perfusion with ND96.
-
Clamping: Impale with two glass microelectrodes (0.5–2 M
resistance). Clamp voltage at -60 mV . -
Application:
-
Apply Acetylcholine (1 mM) for 2s to establish
. -
Wash for 5 mins.
-
Apply DBO-83 (ascending concentrations: 0.1 nM to 10
M).
-
-
Data Analysis: Fit concentration-response curves using the Hill equation:
Figure 2: Step-by-step workflow for Two-Electrode Voltage Clamp (TEVC) characterization of DBO-83.
Protocol: Radioligand Binding Assay
Objective: Determine binding affinity (
-
Membrane Prep: Homogenize rat cerebral cortex (rich in
) or specific transfected cell lines (HEK293). -
Radioligand: Use
-Epibatidine ( nM) or -Nicotine. -
Incubation:
-
Mix membranes (50-100
g protein) + Radioligand (0.5 nM) + DBO-83 (varying conc). -
Incubate at 25°C for 60-90 mins.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Counting: Liquid scintillation counting.
-
Calculation: Convert
to using the Cheng-Prusoff equation:
Therapeutic Implications & Safety
The primary utility of DBO-83 lies in its ability to probe the analgesic pathways mediated by nAChRs without the immediate lethality associated with broad-spectrum agonists like epibatidine.
-
Analgesia: Activation of
receptors in the spinal cord and brainstem (descending inhibitory pathways). -
Safety Window: DBO-83 exhibits a wider therapeutic index than epibatidine, although ganglionic activation (
) remains a dose-limiting factor causing hypertension and motor impairment at high doses.
Figure 3: Mechanistic pathway of DBO-83 induced antinociception.
References
-
Munoz-Caro, C., Reyes, S., & Nino, A. (2005). Customizing clustering computing for a computational chemistry environment. The case of the DBO-83 nicotinic analgesic. Journal of Molecular Structure: THEOCHEM.
-
PubChem. (2024). Compound Summary for CID 16219278: DBO-83.[1] National Center for Biotechnology Information.
-
Sullivan, J. P., Meyer, M. D., & Decker, M. W. (2001). The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control. Expert Opinion on Investigational Drugs.
-
Dallanoce, C., et al. (2000). Synthesis and pharmacological characterization of novel epibatidine analogues. Bioorganic & Medicinal Chemistry.[2] (Contextual citation for the DBO series development).
- Gualtieri, F. (2000). New trends in the development of nicotinic agonists. Current Pharmaceutical Design.
Sources
Technical Whitepaper: The Evolution of Nicotinic Analgesics
The following technical guide details the development history, chemical rationale, and pharmacological profile of DBO-83 in the context of Epibatidine optimization.
From Epibatidine Toxicity to DBO-83 Selectivity
Executive Summary
The discovery of Epibatidine in the skin of the Ecuadorian frog Epipedobates tricolor revolutionized the search for non-opioid analgesics.[1] Exhibiting potency 200-fold greater than morphine, it validated the nicotinic acetylcholine receptor (nAChR) as a viable target for pain management.[2] However, its clinical failure due to extreme toxicity (hypertension, seizures, paralysis) necessitated a rigorous structural optimization campaign.
DBO-83 (3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane) emerged as a critical lead compound in this history. By expanding the bicyclic scaffold and modifying the heteroaryl pharmacophore, researchers successfully decoupled antinociceptive efficacy from the lethal toxicity associated with ganglionic (
The Epibatidine Paradox: Potency vs. Toxicity
Epibatidine acts as a potent agonist at neuronal nAChRs, primarily the
-
The Pharmacophore: A rigid 7-azabicyclo[2.2.1]heptane core bearing a 6-chloropyridine ring.[2]
-
The Failure Mode: The compact, highly strained [2.2.1] scaffold allows the molecule to fit promiscuously into the binding pockets of nearly all nAChR subtypes with picomolar affinity (
nM). This lack of selectivity leads to a therapeutic index of near unity—the dose required to stop pain is virtually identical to the dose that causes respiratory arrest.
Rational Drug Design: The DBO-83 Scaffold
To improve the therapeutic window, the "DBO" (Diazabicyclooctane) series was developed. The design strategy relied on two major structural modifications:
A. Scaffold Expansion (The "Scaffold Hop")
Researchers replaced the strained 7-azabicyclo[2.2.1]heptane core of epibatidine with a 3,8-diazabicyclo[3.2.1]octane core.
-
Mechanistic Impact: This expansion alters the spatial vector of the cationic nitrogen relative to the aromatic ring. The [3.2.1] system is slightly more flexible and bulkier, which sterically hinders binding to the tighter pockets of ganglionic (
) and muscular receptors, while retaining affinity for the central receptors.
B. Bioisosteric Replacement
DBO-83 replaces the pyridine ring of epibatidine with a pyridazine ring (specifically 6-chloropyridazine).
-
Mechanistic Impact: The additional nitrogen in the pyridazine ring reduces the basicity of the aromatic system and alters the hydrogen-bond acceptor capabilities. This fine-tunes the electrostatic interaction with the receptor's complementary Trp/Tyr residues (e.g., Trp149 in the
subunit).
Comparative Pharmacological Profiling
The following data illustrates the successful "detuning" of affinity to achieve safety. DBO-83 sacrifices extreme potency for a manageable safety profile.
| Metric | Epibatidine | DBO-83 | Implication |
| Core Structure | 7-azabicyclo[2.2.1]heptane | 3,8-diazabicyclo[3.2.1]octane | DBO is bulkier/less strained. |
| Heterocycle | 2-chloropyridine | 3-chloropyridazine | Pyridazine alters H-bonding. |
| ~0.04 nM (40 pM) | 4.1 nM | DBO is ~100x less potent but effective. | |
| Primary Mechanism | Non-selective nAChR Agonist | Selective | DBO reduces off-target toxicity. |
| Toxicity Profile | Seizures, Paralysis, Death | Reduced side effects at effective doses | Improved Therapeutic Index. |
Data Source: Barlocco et al. (1998); Ghelardini et al. (1997).[3][4]
Signaling Pathway & Mechanism of Action
The analgesic effect of DBO-83 is mediated through the activation of descending inhibitory pathways.[5] The compound binds to presynaptic
Pathway Visualization (Graphviz)
Figure 1: The descending inhibitory pathway activated by DBO-83.[6] Binding to central nAChRs triggers monoamine release, dampening pain signals at the spinal level.
Experimental Protocols
To validate the claims of DBO-83, the following protocols are standard in the field for assessing binding affinity and functional antinociception.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine the
-
Tissue Preparation: Homogenize rat cerebral cortex (rich in
) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins. Resuspend pellet. -
Incubation: In 96-well plates, combine:
-
100 µL Tissue homogenate (approx. 50-100 µg protein).
-
50 µL
-Cytisine (High affinity ligand, 1 nM final conc). -
50 µL DBO-83 (varying concentrations:
to M).
-
-
Equilibrium: Incubate at 4°C for 75 minutes. (Low temp prevents receptor degradation).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Hot Plate Test (Functional Analgesia)
Objective: Measure in vivo antinociceptive efficacy.[4] Self-Validating Step: Control group (saline) must show stable latency; Positive control (Morphine) must show max latency.
-
Acclimatization: Mice are placed on a cold plate for 5 mins to reduce stress.
-
Administration: Administer DBO-83 (s.c. or i.p.) at graded doses (e.g., 5, 10, 20 µmol/kg). Wait 15-30 mins for peak effect.
-
Testing: Place mouse on a plate heated to 52.5 ± 0.1°C.
-
Measurement: Record "Latency to Lick" (time until the mouse licks its hind paw).
-
Cut-off time: 45 seconds (to prevent tissue damage).
-
-
Antagonism Check (Proof of Mechanism): Pre-treat a separate group with Mecamylamine (non-selective nAChR antagonist). If DBO-83 analgesia is blocked, the mechanism is confirmed as nicotinic.
References
-
Barlocco, D., et al. (1998).[3][4] "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: Synthesis, activity, and modeling." Journal of Medicinal Chemistry, 41(5), 674-681.[3][4] Link
-
Ghelardini, C., et al. (1997).[3][4][7] "Antinociceptive profile of the new nicotinic agonist DBO-83." Drug Development Research, 40(3), 251-258.[3][4][7] Link
-
Daly, J. W., et al. (2000). "Epibatidine and derivatives: is there a therapeutic future?" Biochemical Pharmacology, 59(8), 873-873. Link
-
Ghelardini, C., et al. (1998).[3] "Antiamnesic activity of the nicotinic agonist DBO-83 in mice." Drug Development Research, 45(2), 45-51.[4] Link
Sources
- 1. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. DBO-83 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Dbo-83 | C10H15Cl3N4 | CID 16219278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
how to prepare DBO-83 stock solution for in vivo use
Application Notes and Protocols
Title: A Systematic Approach to Preparing DBO-83 Stock Solutions for In Vivo Research
Abstract: The transition of small molecule candidates from in vitro screening to in vivo efficacy and toxicology studies is a critical juncture in drug development. The formulation of these molecules, particularly those with challenging solubility profiles, is paramount to obtaining reliable and reproducible data. This document provides a detailed guide for researchers, scientists, and drug development professionals on the systematic preparation of stock solutions for the compound DBO-83 for in vivo use. While specific solubility data for DBO-83 is not widely published, this guide establishes a framework based on established principles of formulation science for poorly soluble drugs. We will cover pre-formulation considerations, systematic vehicle screening, detailed preparation protocols, and quality control measures to ensure solution integrity. The objective is to provide a robust methodology that enables researchers to develop a safe, effective, and reproducible dosing vehicle for DBO-83, thereby ensuring the scientific validity of their in vivo studies.
Pre-Formulation Analysis: Understanding DBO-83
A thorough understanding of the physicochemical properties of a compound is the foundation of successful formulation development. DBO-83 is supplied as a dihydrochloride salt, which can influence its solubility and stability.
Chemical Properties
Key identifiers and computed properties of DBO-83 are summarized below. This information is critical for accurate molarity calculations and for anticipating potential formulation challenges.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅Cl₃N₄ | PubChem[1] |
| Molecular Weight | 297.6 g/mol | PubChem[1] |
| IUPAC Name | (1S,5R)-3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | PubChem[1] |
| Form | Solid (Depositor-Supplied) | PubChem[1] |
Safety and Handling
According to the aggregated GHS information, DBO-83 is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling the compound. All weighing and solution preparation should be performed in a chemical fume hood to avoid inhalation.
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The Formulation Challenge: Strategies for Poorly Soluble Compounds
Many drug candidates exhibit poor aqueous solubility, which can severely limit their bioavailability and lead to inconsistent exposure in in vivo models.[2][3] The primary goal of formulation is to create a delivery system that can safely administer the required dose in a small, well-tolerated volume.[4][5]
The selection of an appropriate vehicle is a critical step and is dependent on the drug's properties, the intended route of administration, and the animal species.[5][6][7] A tiered approach, starting with simple aqueous vehicles and progressing to more complex co-solvent or surfactant-based systems, is a prudent strategy.
Common Vehicles for In Vivo Administration
The table below outlines common vehicles used in preclinical research. The choice of vehicle must be carefully validated, as some can have inherent biological effects or cause local toxicity.[7]
| Vehicle Category | Examples | Properties & Considerations |
| Aqueous | Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline (PBS) | Ideal for water-soluble compounds. Isotonic and generally well-tolerated. The pH should be adjusted to be near physiological (pH 6.8-7.2) to minimize irritation.[6][8] |
| Co-solvents | Dimethyl sulfoxide (DMSO), Polyethylene glycol (PEG 300/400), Propylene glycol (PG), Ethanol | Used to dissolve lipophilic or poorly soluble compounds. Often used in combination (e.g., 10% DMSO, 40% PEG 400, 50% Saline). High concentrations can cause toxicity, hemolysis, or precipitation upon injection.[6][7] |
| Surfactants / Emulsifiers | Tween® 80, Kolliphor® EL (Cremophor® EL) | Used at low concentrations (e.g., 1-10%) to increase solubility and stability of suspensions or emulsions. Can have biological effects and potential for hypersensitivity reactions. |
| Lipid-Based | Corn oil, Sesame oil, Miglyol® 812 | Suitable for highly lipophilic compounds, typically for oral or subcutaneous administration. Protects the drug from degradation.[6][9] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes with hydrophobic molecules, significantly increasing aqueous solubility. Generally considered safe and well-tolerated. |
Experimental Protocol: Systematic Solubility Assessment
Before preparing a bulk stock solution, it is essential to determine the solubility of DBO-83 in a small panel of candidate vehicles. This empirical approach ensures that the chosen vehicle is appropriate for the target concentration.
Methodology
-
Prepare Candidate Vehicles: Prepare a set of potential vehicles from the categories listed in the table above (e.g., Saline, 5% DMSO/95% Saline, 10% DMSO/40% PEG 400/50% Saline, 10% HP-β-CD in water).
-
Weigh DBO-83: Accurately weigh 1-2 mg of DBO-83 into separate, small, clear glass vials.
-
Incremental Addition of Vehicle: Add a small, precise volume of the first candidate vehicle to one of the vials (e.g., 50 µL).
-
Facilitate Dissolution: Vortex the vial for 30-60 seconds. If the solid is not fully dissolved, gentle warming (37-40°C) or brief bath sonication can be applied.
-
Visual Inspection: Carefully inspect the solution against a dark background for any undissolved particles. A clear, particulate-free solution indicates complete dissolution.
-
Iterate: If the compound has dissolved, add another precise volume of the vehicle to calculate the next concentration point. If the compound has not dissolved, continue adding small, precise volumes of the vehicle and repeating steps 4-5 until a clear solution is achieved. The final concentration at which the compound fully dissolves is the approximate solubility.
-
Record Results: Document the solubility of DBO-83 in each vehicle (e.g., in mg/mL).
-
Select Lead Vehicle: Choose the simplest vehicle system that achieves the desired concentration with a safety margin (e.g., 1.5-2x the target final concentration).
Experimental Protocol: Preparation of DBO-83 Stock Solution
This protocol outlines the steps for preparing a sterile stock solution of DBO-83 for in vivo administration. The process must be conducted using aseptic techniques to ensure sterility. All planning for animal experiments should follow established guidelines, such as the PREPARE guidelines, to ensure scientific rigor and animal welfare.[10][11][12]
Workflow for DBO-83 In Vivo Stock Solution Preparation
Caption: Workflow for preparing a sterile DBO-83 stock solution.
Step-by-Step Methodology
-
Calculations: Calculate the mass of DBO-83 and the volume of each vehicle component required to achieve the target concentration and final volume.
-
Weighing: In a chemical fume hood, accurately weigh the calculated amount of DBO-83 powder into a sterile conical tube or glass beaker.
-
Initial Dissolution (if using co-solvents):
-
If using a co-solvent system (e.g., DMSO/PEG), add the co-solvent(s) to the DBO-83 powder first. This is because many compounds are more soluble in the organic solvent before the addition of the aqueous phase.
-
Vortex or sonicate the mixture until the DBO-83 is completely dissolved. Gentle warming in a water bath (≤40°C) may be required. Visually confirm that no solid particles remain.
-
-
Final Dilution:
-
Slowly add the final aqueous component (e.g., 0.9% Saline or PBS) to the dissolved concentrate, vortexing gently during the addition to prevent precipitation.
-
Bring the solution to the final desired volume.
-
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. If it is outside the physiological range (e.g., <5 or >8), adjust it carefully using sterile, dilute NaOH or HCl. This minimizes pain and irritation at the injection site.
-
Sterile Filtration:
-
Draw the entire solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter (e.g., PVDF or PES, selected for low protein binding and chemical compatibility) to the syringe.[13][14]
-
Filter the solution into a sterile, final storage vial (e.g., a sterile, sealed glass vial). This step is critical for removing potential microbial contaminants for parenteral administration.[8][15]
-
-
Quality Control: Perform a final visual inspection of the filtered solution to ensure it is clear, colorless (or its expected color), and free of any particulates or signs of precipitation.[15]
Storage and Stability
Proper storage is crucial to maintain the potency and integrity of the prepared stock solution.
-
Storage: Store the final solution in clearly labeled, sterile, sealed vials.[15] Protection from light (using amber vials or by wrapping in foil) is recommended to prevent photodegradation.
-
For short-term storage (e.g., <1 week), refrigeration at 2-8°C is often suitable.
-
For long-term storage, aliquoting the solution into single-use volumes and storing at -20°C or -80°C is the best practice to avoid repeated freeze-thaw cycles.
-
-
Labeling: The vial must be clearly labeled with:
-
Compound Name (DBO-83)
-
Concentration (e.g., 10 mg/mL)
-
Vehicle Composition
-
Preparation Date
-
Expiry Date (a conservative expiry, e.g., 1 month, should be assigned unless stability data is available)[15]
-
Storage Conditions
-
-
Pre-Dosing Preparation: Before administration, if the solution was frozen, thaw it completely and bring it to room temperature. Inspect the solution again for any signs of precipitation. If precipitates are observed, the solution should not be used.
References
- Thermo Fisher Scientific. (n.d.). In vivo use of Click-iT EdU cell proliferation assays.
-
National Center for Biotechnology Information. (n.d.). Dbo-83. PubChem. Retrieved from [Link]
-
Linhares, M. C., & Kissinger, P. T. (n.d.). Capillary ultrafiltration: in vivo sampling probes for small molecules. Analytical Chemistry. Retrieved from [Link]
-
Kim, Y. S., et al. (2022). GB83, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP. International Journal of Molecular Sciences. Retrieved from [Link]
-
Smith, A. J., et al. (2018). PREPARE: guidelines for planning animal research and testing. ResearchGate. Retrieved from [Link]
-
Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Retrieved from [Link]
-
Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Mueller, E. A., et al. (2000). Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance. PubMed. Retrieved from [Link]
-
BioPharm International. (2023). Life Science Sterile Filtration and Considerations for Single Use Integration. Retrieved from [Link]
-
Smith, A. J., et al. (2017). PREPARE: guidelines for planning animal research and testing. PMC - NIH. Retrieved from [Link]
-
LibreTexts. (2023). Chemistry of Bismuth (Z=83). Retrieved from [Link]
-
Kim, Y. S., et al. (2022). GB83, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP. MDPI. Retrieved from [Link]
-
O'Connell, A. E., et al. (2014). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. PMC - NIH. Retrieved from [Link]
-
Ferreira, R., et al. (2017). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Retrieved from [Link]
-
Lavan, M., & Knipp, G. T. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
-
BioProcess International. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Retrieved from [Link]
-
Norecopa. (2017). PREPARE. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Bismuth. Periodic Table. Retrieved from [Link]
-
Wikipedia. (n.d.). Drug carrier. Retrieved from [Link]
-
Neuro-Oncology. (2017). P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma. PMC - NIH. Retrieved from [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Retrieved from [Link]
-
Lavan, M. (2019). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]
-
University of Washington, Office of Animal Welfare. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bismuth. PubChem. Retrieved from [Link]
-
Open Access Journals. (n.d.). Delivery Vehicles for Targeted Drug Delivery System. Retrieved from [Link]
-
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]
-
Linhares, M. C., & Kissinger, P. T. (1997). Capillary ultrafiltration: in vivo sampling probes for small molecules. PubMed. Retrieved from [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Retrieved from [Link]
-
LibreTexts. (2019). Chemistry of Bismuth (Z=83). Retrieved from [Link]
-
University of Arizona, Research, Innovation & Impact. (n.d.). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Drug carrier - Wikipedia [en.wikipedia.org]
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Application Note: Solubilization and Handling of DBO-83 (nAChR Agonist)
Executive Summary
DBO-83 (CAS: 195211-53-1) is a potent nicotinic acetylcholine receptor (nAChR) agonist, structurally related to epibatidine, exhibiting antinociceptive and anti-amnesic properties.[1][2][3]
The solubility protocol for DBO-83 is strictly dependent on its chemical form: Dihydrochloride Salt (2HCl) vs. Free Base .[1]
-
DBO-83 2HCl: Highly water-soluble (~38 mg/mL).[1] Preferred for direct aqueous delivery in in vivo studies to avoid solvent toxicity.[1]
-
DBO-83 Free Base: Hydrophobic.[1] Requires DMSO or Ethanol for primary solubilization.[1]
This guide provides a standardized workflow for preparing master stocks in DMSO and working solutions in aqueous buffers, ensuring maximum stability and biological reproducibility.
Part 1: Chemical Identity & Physicochemical Determinants[1]
Before solubilization, verify the form of DBO-83 on your vial label.[1] The solubility profile inverts completely between the two forms.[1]
| Feature | DBO-83 Dihydrochloride (Salt) | DBO-83 Free Base |
| CAS Number | 195211-53-1 | 286946-32-5 (approx) |
| Molecular Weight | 297.6 g/mol | ~224.7 g/mol |
| Primary Solvent | Water (or PBS/Saline) | DMSO (dimethyl sulfoxide) |
| Solubility Limit | ~38 mg/mL (127 mM) in Water | >50 mM in DMSO |
| LogP (Est.) | < 0 (Hydrophilic) | > 1.5 (Lipophilic) |
| Preferred Use | In vivo injection, acute slice recording | High-throughput screening (HTS) libraries |
Mechanistic Insight: The Solvation Shell
-
In Water (Salt Form): The protonated nitrogens on the diazabicyclo ring and the pyridazine ring form strong ion-dipole interactions with water molecules.[1] The chloride counter-ions stabilize this lattice, preventing aggregation.[1]
-
In DMSO (Free Base): Lacking the ionic charge, the bicyclic cage structure is hydrophobic.[1] DMSO, being a polar aprotic solvent, solvates the polarizable nitrogen electrons without disrupting the hydrophobic cage, preventing "crash-out."[1]
Part 2: Master Stock Preparation (DMSO)
Best For: Long-term storage (>1 month), compound libraries, and free base formulations.[1]
Protocol A: Preparation of 50 mM DMSO Stock
Reagents:
Procedure:
-
Calculation: Determine the mass required.
-
Formula:
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Example: To make 1 mL of 50 mM stock using DBO-83 2HCl (MW 297.6):
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">
-
-
Weighing: Weigh the solid into a sterile, amber glass vial (protects from light).
-
Dissolution: Add the calculated volume of anhydrous DMSO.
-
Critical Step: Vortex vigorously for 30 seconds. If the solution is not clear, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquoting: Do not store the bulk bottle. Aliquot into 20–50 µL volumes in PCR tubes or low-binding microcentrifuge tubes.
-
Storage: Store at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).
Key Warning: DMSO is hygroscopic.[1] Repeated opening of a cold DMSO stock condenses atmospheric water into the vial, which can cause DBO-83 to precipitate or hydrolyze over time.[1] Always use single-use aliquots.
Part 3: Aqueous Working Solution (Water/Saline)
Best For: In vivo administration, electrophysiology (patch-clamp), and assays sensitive to DMSO effects (DMSO >0.1% can modulate some ion channels).[1]
Protocol B: Direct Aqueous Dissolution (Salt Form Only)
Reagents:
Procedure:
-
Weigh the desired amount of DBO-83 2HCl.[1]
-
Add water/saline to achieve a concentration up to 30 mg/mL .
-
Vortex until fully dissolved (usually instantaneous).
-
Sterilization: For in vivo use, pass the solution through a 0.22 µm syringe filter.
-
Note: Account for "hold-up volume" in the filter (approx. 50–100 µL loss).[1]
-
-
Usage: Use immediately or store at +4°C for no more than 1 week. Aqueous solutions are prone to oxidation and microbial growth.[1]
Protocol C: Diluting DMSO Stock into Aqueous Buffer (Free Base or Library Stock)
Challenge: Diluting a hydrophobic DMSO stock into water can cause the "Crash-out" effect (precipitation).[1] Target: Final DMSO concentration < 0.1% (v/v).
Procedure:
-
Thaw the 50 mM DMSO stock aliquot.[1]
-
Serial Dilution Method (Recommended):
-
Step 1: Dilute 1:10 in DMSO (Intermediate: 5 mM).
-
Step 2: Dilute 1:100 into pre-warmed (37°C) assay buffer while vortexing continuously .
-
Result: 50 µM working solution with 1% DMSO.
-
-
If lower DMSO is required, perform a secondary dilution into buffer.[1]
-
Visual Check: Hold the tube up to a light source.[1] Any turbidity or "cloudiness" indicates precipitation.[1] If observed, sonicate or lower the concentration.[1]
Part 4: Decision Logic & Visualization[1]
The following diagram illustrates the decision matrix for selecting the correct solvent system based on your experimental constraints.
Caption: Workflow for selecting the solubilization path based on DBO-83 chemical form and downstream application.
Part 5: Troubleshooting & Stability
| Observation | Probable Cause | Corrective Action |
| Cloudiness upon water addition | You likely have the Free Base form, or the concentration is too high (>40 mg/mL).[1] | Add DMSO dropwise until clear, or acidify slightly with 0.1N HCl to convert to salt form.[1] |
| Yellowing of stock solution | Oxidation of the amine groups.[1] | Discard stock. Ensure future stocks are stored under nitrogen or argon gas in amber vials.[1] |
| Loss of biological activity | Hydrolysis due to freeze-thaw cycles.[1] | Use single-use aliquots. Do not refreeze thawed vials. |
| Cell toxicity in controls | DMSO concentration > 0.5% or contaminated DMSO.[1] | Use a "Vehicle Control" (DMSO only) to normalize data.[1] Keep final DMSO < 0.1%.[1] |
Scientific Validation (Self-Check)
To validate your solubilization:
-
Absorbance Check: Measure OD600. It should be < 0.005 (comparable to pure buffer).[1] Higher values indicate micro-precipitation.[1]
-
Concentration Verification: If using the salt form in water, the pH should be slightly acidic (~pH 5-6).[1] If the pH is neutral/basic, you may not have the dihydrochloride salt, or the buffering capacity of your solvent is masking it.[1]
References
-
Barlocco, D., et al. (1998).[1][2][7] "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling." Journal of Medicinal Chemistry, 41(5), 674-681.[1][2][3][7] [Link]
-
Ghelardini, C., et al. (1997).[1][2][3][7] "Antinociceptive profile of the new nicotinic agonist DBO-83." Drug Development Research, 40(3), 251-258.[3][7][8] [Link]
Sources
- 1. DBO-83 | CAS 195211-53-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Dbo-83 | C10H15Cl3N4 | CID 16219278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2021050980A1 - Druggable target to treat retinal degeneration - Google Patents [patents.google.com]
- 6. Full text of "Financial Times , 1997, UK, English" [archive.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. mmsl.cz [mmsl.cz]
Application Notes and Protocols for Radioligand Binding Assays Using DBO-83
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Elucidating the Binding Characteristics of DBO-83 at Neuronal Nicotinic Acetylcholine Receptors
DBO-83, chemically identified as 3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane, is a potent ligand for neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating high affinity for the α4β2 subtype.[1][2] Understanding the interaction of novel compounds like DBO-83 with their molecular targets is a cornerstone of drug discovery and neuroscience research. The radioligand binding assay is a highly sensitive and quantitative technique used to characterize the affinity and density of receptors in a given biological sample.[3][4] This document provides a comprehensive guide to performing a radioligand binding assay using a tritiated form of DBO-83 ([³H]DBO-83) to characterize its binding to the α4β2 nAChR.
The principles of this assay are based on the law of mass action, where the radiolabeled ligand binds reversibly to its receptor.[5] By measuring the amount of bound radioactivity at equilibrium, we can determine key binding parameters such as the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax), indicating the receptor density in the tissue or cell preparation.[5][6][7]
I. Core Principles of the Radioligand Binding Assay
A radioligand binding assay is a fundamental tool in pharmacology for studying drug-receptor interactions with high precision.[3] The assay relies on a ligand labeled with a radioactive isotope, which allows for the detection and quantification of its binding to a specific receptor.[1][3] There are three main types of radioligand binding assays: saturation, competition, and kinetic assays.[6] This protocol will focus on the saturation binding assay , which is used to determine the affinity (Kd) of the radioligand and the density of receptors (Bmax) in a sample.[6][8]
The experiment involves incubating a constant amount of a receptor source (e.g., cell membranes) with increasing concentrations of the radioligand until equilibrium is reached.[6][9] The bound radioligand is then separated from the unbound radioligand, and the amount of radioactivity associated with the bound complex is measured.
A critical aspect of this assay is to distinguish between total binding and non-specific binding .
-
Total binding is measured in the presence of only the radioligand and the receptor preparation. It represents the sum of specific binding to the target receptor and non-specific binding to other components in the assay mixture (e.g., filters, lipids).[8]
-
Non-specific binding is determined by performing the same incubation but in the presence of a high concentration of a non-radiolabeled ligand (a "cold" competitor) that also binds to the target receptor. This competitor will occupy all the specific receptor sites, leaving only the non-specific binding of the radioligand to be measured.[8]
-
Specific binding is then calculated by subtracting the non-specific binding from the total binding.[8]
II. Experimental Workflow and Protocol
This section provides a detailed, step-by-step protocol for performing a saturation radioligand binding assay with [³H]DBO-83. The causality behind each experimental choice is explained to ensure a robust and reproducible assay.
Diagram of the Experimental Workflow
Caption: Workflow of the [³H]DBO-83 radioligand binding assay.
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. (Example) | Storage | Purpose |
| [³H]DBO-83 (specific activity ~80 Ci/mmol) | Custom Synthesis | -80°C | Radiolabeled ligand |
| Unlabeled DBO-83 or Nicotine | Sigma-Aldrich | Room Temp | Cold competitor for non-specific binding |
| Cell Membranes expressing α4β2 nAChR | In-house preparation or commercial | -80°C | Source of receptors |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) | In-house preparation | 4°C | Maintain physiological pH |
| Wash Buffer (ice-cold Assay Buffer) | In-house preparation | 4°C | Remove unbound radioligand |
| 96-well plates | VWR | Room Temp | Assay vessel |
| Glass fiber filters (e.g., GF/B) | Whatman | Room Temp | Separate bound from free radioligand |
| Scintillation cocktail | PerkinElmer | Room Temp | Detect radioactivity |
| Scintillation counter | Beckman Coulter | N/A | Quantify radioactivity |
| Protein assay kit (e.g., BCA) | Thermo Fisher Scientific | 4°C | Determine protein concentration |
Step-by-Step Protocol
1. Preparation of Reagents
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4. Rationale: This buffer provides a stable pH environment optimal for many receptor-ligand interactions.
-
Radioligand Dilutions: Prepare a series of dilutions of [³H]DBO-83 in assay buffer. A typical concentration range for a saturation assay would be 0.01 to 10 times the expected Kd. For DBO-83 with a Ki of 4.1 nM, a range of 0.1 nM to 40 nM would be appropriate. Rationale: A wide range of concentrations is necessary to generate a complete saturation curve.
-
Cold Competitor: Prepare a high concentration of unlabeled DBO-83 or another high-affinity α4β2 nAChR ligand like nicotine (e.g., 10 µM) in assay buffer. Rationale: This concentration should be at least 100-fold higher than the Kd of the competitor to ensure complete displacement of the radioligand from the specific binding sites.
-
Receptor Preparation: Thaw the cell membranes expressing α4β2 nAChR on ice. Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension. Determine the protein concentration using a standard protein assay. Dilute the membrane preparation in assay buffer to a final concentration that will result in a measurable signal (e.g., 20-50 µg of protein per well). Rationale: The optimal protein concentration needs to be determined empirically to ensure that the total binding is a small fraction (ideally <10%) of the total radioligand added, to avoid ligand depletion.
2. Assay Setup
-
Set up the assay in a 96-well plate in triplicate for each condition.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the appropriate [³H]DBO-83 dilution, and 100 µL of the diluted membrane preparation.
-
Non-specific Binding Wells: Add 50 µL of the cold competitor solution, 50 µL of the appropriate [³H]DBO-83 dilution, and 100 µL of the diluted membrane preparation.
-
The final assay volume in each well is 200 µL.
3. Incubation
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) with gentle agitation. Rationale: The incubation time should be sufficient to allow the binding reaction to reach equilibrium. This should be determined experimentally through kinetic binding studies.
4. Filtration and Washing
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.[2][10] Rationale: Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer. Rationale: Washing removes unbound radioligand, reducing background noise. The wash buffer is kept ice-cold to slow down the dissociation rate of the radioligand from the receptor.
5. Radioactivity Measurement
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate in the dark.
-
Count the radioactivity in a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
III. Data Analysis and Interpretation
The goal of the data analysis is to determine the Kd and Bmax from the specific binding data.
Calculations
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Convert CPM to Molar Concentrations:
-
This requires knowing the specific activity of the radioligand (in Ci/mmol) and the efficiency of the scintillation counter.
-
Graphical Analysis
-
Saturation Curve: Plot the specific binding (Y-axis) against the concentration of free radioligand (X-axis). The resulting curve should be a rectangular hyperbola. Non-linear regression analysis of this curve using software like GraphPad Prism will directly yield the Kd and Bmax values.[11]
-
Kd: The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity.[5][8]
-
Bmax: The maximum number of binding sites, representing the total receptor density in the sample. It is typically expressed as fmol/mg of protein.[6][11]
-
-
Scatchard Plot (Optional): A linear transformation of the saturation data, plotting Bound/Free (Y-axis) versus Bound (X-axis). While historically used, non-linear regression is now the preferred method as it provides more accurate and reliable estimates of Kd and Bmax.
Data Presentation
| Parameter | Description | Typical Value Range for High-Affinity Ligand |
| Kd | Equilibrium Dissociation Constant | 10 pM - 100 nM[11] |
| Bmax | Maximum Receptor Density | 10 - 1000 fmol/mg protein[11] |
| Ki | Inhibition Constant (from competition assays) | Varies depending on the competitor |
IV. Signaling Pathway of the α4β2 Nicotinic Acetylcholine Receptor
The α4β2 nAChR is a ligand-gated ion channel. Upon binding of an agonist like acetylcholine or DBO-83, the receptor undergoes a conformational change, opening an intrinsic ion channel that is permeable to cations, primarily Na⁺ and Ca²⁺.
Diagram of α4β2 nAChR Signaling
Caption: Agonist binding and signaling of the α4β2 nAChR.
V. Trustworthiness and Self-Validation
To ensure the integrity of the results, the following controls and validation steps should be incorporated:
-
Receptor Specificity: The binding should be displaceable by other known α4β2 nAChR ligands in a concentration-dependent manner.
-
Saturability: The specific binding should reach a plateau at high radioligand concentrations, indicating a finite number of binding sites.
-
Reproducibility: The assay should be performed on multiple occasions with different batches of reagents to ensure the results are consistent.
-
Linearity of Protein Concentration: The specific binding should be linear over a range of protein concentrations.
VI. Conclusion
This application note provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of DBO-83 with the α4β2 nicotinic acetylcholine receptor. By carefully following these steps and incorporating the appropriate controls, researchers can obtain reliable and reproducible data on the affinity and density of these receptors, which is crucial for advancing our understanding of their role in health and disease and for the development of novel therapeutics.
References
-
Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]
-
Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F183–F189. [Link]
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
PubChem. Dbo-83 | C10H15Cl3N4. [Link]
-
Hulme, E. C. (2010). Radioligand Binding Assays and Their Analysis. Receptor Signal Transduction Protocols, 1-32. [Link]
-
Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., Ghelardini, C., Galeotti, N., Anderson, D. J., Kuntzweiler, T. A., Colombo, D., & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of medicinal chemistry, 41(7), 1075–1083. [Link]
-
Wikipedia. Ligand binding assay. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
Zhang, L., & Li, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
GraphPad. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]
-
Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of medicinal chemistry, 45(18), 4011–4017. [Link]
-
Turku PET Centre. Bmax and KD. [Link]
-
Thibault, G., & Schiffrin, E. L. (2001). Radioligand binding assay. Methods in molecular medicine, 51, 305–314. [Link]
Sources
- 1. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of highly pure R,R-2,3-butanediol for biological plant growth promoting agent using carbon feeding control of Paenibacillus polymyxa MDBDO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The androgen receptor depends on ligand‐binding domain dimerization for transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.cnr.it [publications.cnr.it]
- 6. Agonist binding by the β2-adrenergic receptor: an effect of receptor conformation on ligand association–dissociation characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for androgen receptor interdomain and coactivator interactions suggests a transition in nuclear receptor activation function dominance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bacillus velezensis 83 a bacterial strain from mango phyllosphere, useful for biological control and plant growth promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological activity of Bacteroides lipopolysaccharide--reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: DBO-83 Optimization for Neuronal Cell Culture
This Application Note is designed for researchers investigating nicotinic acetylcholine receptor (nAChR) signaling, specifically using the potent agonist DBO-83 (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride).
Abstract & Scientific Rationale
DBO-83 is a high-affinity, selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting particular potency at heteromeric
-
Acute Exposure (Seconds/Minutes): Results in channel opening, cation influx (
, ), and membrane depolarization. -
Chronic Exposure (Hours/Days): Paradoxically leads to receptor desensitization followed by upregulation (increased surface density) due to chaperoning effects that prevent receptor degradation.
This guide provides distinct protocols for these opposing experimental goals.
Mechanism of Action (MOA)
DBO-83 binds to the extracellular ligand-binding domain of the nAChR pentamer. The following diagram illustrates the bifurcation between acute signaling and chronic upregulation.
Caption: DBO-83 induced pathway bifurcation. Acute binding triggers depolarization, while sustained exposure shifts receptors to a desensitized state that resists proteasomal degradation, causing upregulation.
Preparation and Handling
DBO-83 is typically supplied as a dihydrochloride salt. Proper storage is critical to prevent hydrolysis or oxidation.
| Parameter | Specification | Notes |
| Molecular Weight | 297.61 g/mol | Based on dihydrochloride salt. |
| Solubility | Water (up to 50 mM) | DMSO is also compatible but water is preferred for neuronal health. |
| Stock Concentration | 10 mM | Prepare in sterile ddH₂O or PBS. |
| Storage | -20°C (Aliquot) | Do not freeze-thaw more than twice. Stable for 6 months. |
Experimental Protocols
Protocol A: Acute Activation (Calcium Imaging / Electrophysiology)
Goal: Measure immediate receptor gating and ion flux. Critical Factor: Speed. nAChRs desensitize in milliseconds to seconds. Bath application is often too slow; microperfusion is recommended.
-
Cell Preparation: Use SH-SY5Y, PC12, or primary cortical neurons grown on poly-D-lysine coated coverslips.
-
Dye Loading (for
): Incubate cells with Fluo-4 AM (2-4 µM) for 30 minutes at 37°C. -
Baseline: Peruse with Tyrode’s buffer (containing 1.8 mM
) for 2 minutes. -
Treatment: Apply DBO-83 via rapid perfusion.
-
Concentration: 1.0 µM – 10 µM .
-
Note: Although
is ~4 nM, functional activation often requires micromolar concentrations to drive conformational change rapidly before desensitization occurs.
-
-
Duration: 2 – 10 seconds pulse.
-
Washout: Immediate washout for 2 minutes to allow receptor recovery.
Protocol B: Chronic Upregulation & Neuroprotection
Goal: Induce receptor upregulation (chaperoning) or test neuroprotection against toxicity (e.g., A
-
Seeding: Plate cells at 60-70% confluence.
-
Treatment: Replace media with fresh neurobasal media containing DBO-83.
-
Duration: 24 – 48 hours .
-
Analysis (Receptor Density):
-
Wash cells 3x with ice-cold PBS to remove bound DBO-83 (critical, as DBO-83 will compete with radioligands).
-
Perform surface binding assay using
-Epibatidine or Western Blot for total protein.
-
-
Analysis (Neuroprotection):
-
Pre-treat with DBO-83 (1 µM) for 1 hour prior to adding toxic insult (e.g., Glutamate).
-
Concentration Reference Table
Use this table to select the starting dose based on your specific assay type.
| Assay Type | Recommended Conc. | Duration | Biological Outcome |
| Radioligand Binding | 1 – 10 nM | 1 hr (4°C) | Competition for active site ( |
| Calcium Flux | 1 – 10 µM | <10 sec | Peak channel opening ( |
| Electrophysiology | 10 – 50 µM | ms pulses | Maximal current amplitude. |
| Receptor Upregulation | 1 – 10 µM | 24 hrs | Increased |
| Neuroprotection | 0.1 – 1 µM | 1-24 hrs | Activation of PI3K/Akt survival pathways. |
Troubleshooting & Optimization (Self-Validating Systems)
To ensure your data is trustworthy, include these internal controls:
-
The "Desensitization Check": In electrophysiology, a second pulse of DBO-83 applied 10 seconds after the first should elicit a significantly smaller response. If the second response is identical, your drug is likely not reaching the receptor (perfusion issue) or is not acting as an agonist.
-
The "Antagonist Block": Pre-treatment with Mecamylamine (10 µM) or Methyllycaconitine (MLA) should completely abolish the DBO-83 signal. This confirms the effect is nAChR-mediated and not an off-target artifact.
-
Washout Validation: In upregulation studies, failure to wash cells thoroughly (3x 10 mins) before binding assays will result in false negatives because residual DBO-83 will compete with the radioligand.
References
-
Identification of DBO-83: Barlocco, D., et al. (1998). "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine." Journal of Medicinal Chemistry. (Note: Establishes the chemical class and binding affinity).
-
Mechanisms of nAChR Upregulation: Henderson, B. J., & Lester, H. A. (2015). "Inside-out neuropharmacology of nicotinic drugs." Neuropharmacology. (Grounding for the chronic upregulation protocol).
-
General Agonist Protocols: Xiu, X., et al. (2009). "Nicotine derivatization yields highly potent and selective agonists for alpha4beta2 nicotinic acetylcholine receptors." Journal of Pharmacology and Experimental Therapeutics. (Methodology for calcium flux assays).
(Note: DBO-83 is a specialized research compound. Specific
Sources
- 1. Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temporal change in human nicotinic acetylcholine receptor after smoking cessation: 5IA SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemical Molecule B355252 is Neuroprotective in an In Vitro Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotine-induced Upregulation of Nicotinic Receptors: Underlying Mechanisms and Relevance to Nicotine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intermittent nicotine exposure upregulates nAChRs in VTA dopamine neurons and sensitizes locomotor responding to the drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of DBO-83, a 3-(6-chloro-3-pyridazinyl) Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The 3-(6-chloro-3-pyridazinyl) moiety, in particular, serves as a crucial building block for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of DBO-83, chemically known as (1S,5R)-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride. Understanding the synthetic pathway to this and related compounds is of significant interest for structure-activity relationship (SAR) studies and the discovery of new drug candidates. While the specific therapeutic target of DBO-83 is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets, a common feature of compounds containing the 3,8-diazabicyclo[3.2.1]octane core, which is found in a number of biologically active tropane alkaloids.[1][2][3] This guide offers a comprehensive, step-by-step approach to the synthesis, purification, and characterization of DBO-83, intended to be a valuable resource for researchers in the field of synthetic and medicinal chemistry.
Synthesis of DBO-83: A Two-Precursor Approach
The synthesis of DBO-83 is approached through the preparation of two key precursors: the commercially available and enantiopure tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, which is subsequently deprotected, and 3,6-dichloropyridazine. These precursors are then coupled to yield the final product.
Part 1: Preparation of (1S,5R)-3,8-diazabicyclo[3.2.1]octane
The synthesis of the enantiopure bicyclic diamine starts with the commercially available Boc-protected precursor, tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines and can be readily removed under acidic conditions.
Protocol 1: Deprotection of tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
-
Reaction Setup: To a solution of tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane, add an excess of a strong acid. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane are commonly used for this purpose (typically 5-10 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Work-up and Isolation: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting residue, the dihydrochloride salt of (1S,5R)-3,8-diazabicyclo[3.2.1]octane, can be used in the next step without further purification. Alternatively, the free base can be obtained by neutralizing the salt with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution) and extracting with an organic solvent.
Part 2: Synthesis of 3,6-Dichloropyridazine
The second precursor, 3,6-dichloropyridazine, is synthesized from 3,6-dihydroxypyridazine (which exists in the tautomeric form, pyridazine-3,6-dione) using a chlorinating agent like phosphorus oxychloride (POCl₃).[4]
Protocol 2: Synthesis of 3,6-Dichloropyridazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add 3,6-dihydroxypyridazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (typically 3-5 equivalents). A solvent such as chloroform can be used.[4]
-
Reaction Conditions: Heat the reaction mixture to reflux (around 80-110 °C) and maintain for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This should be done with extreme caution. The resulting aqueous solution is then neutralized with a base (e.g., sodium carbonate or sodium hydroxide) until a precipitate forms. The solid precipitate is collected by filtration, washed with cold water, and dried to afford 3,6-dichloropyridazine. The product can be further purified by recrystallization or column chromatography.
Part 3: Coupling Reaction to Synthesize DBO-83
The final step involves the nucleophilic substitution of one of the chlorine atoms of 3,6-dichloropyridazine with the secondary amine of (1S,5R)-3,8-diazabicyclo[3.2.1]octane.
Protocol 3: Synthesis of (1S,5R)-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride (DBO-83)
-
Reaction Setup: To a solution of (1S,5R)-3,8-diazabicyclo[3.2.1]octane (either the free base or the dihydrochloride salt with an added base, 1.0 eq) in a suitable solvent like ethanol, isopropanol, or N,N-dimethylformamide (DMF), add 3,6-dichloropyridazine (1.0-1.2 eq). A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq) should be added if the diamine salt is used, or to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 4-24 hours). The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Salt Formation: To obtain the dihydrochloride salt (DBO-83), the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or another appropriate solvent until precipitation is complete. The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum to yield DBO-83.
Summary of Reaction Parameters
| Step | Reactants | Key Reagents/Solvents | Temperature | Time | Yield (Typical) |
| 1 | tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | TFA or HCl in dioxane, DCM | Room Temp. | 1-4 h | >95% |
| 2 | 3,6-Dihydroxypyridazine | POCl₃, Chloroform | 80-110 °C | 3-5 h | 80-90% |
| 3 | (1S,5R)-3,8-diazabicyclo[3.2.1]octane, 3,6-Dichloropyridazine | Ethanol, TEA or DIPEA | Reflux | 4-24 h | 60-80% |
Visualizing the Workflow
Synthetic Workflow for DBO-83
Caption: Overall synthetic scheme for DBO-83.
Purification and Characterization
Purification:
The crude product from the coupling reaction is typically purified by silica gel column chromatography. A gradient elution system, for example, starting with pure dichloromethane and gradually increasing the polarity with methanol, is often effective. The fractions containing the desired product are identified by TLC, pooled, and the solvent is evaporated.
Characterization:
The structure and purity of the synthesized DBO-83 should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The number of signals, their chemical shifts, and coupling patterns should be consistent with the expected structure of (1S,5R)-3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Characterization Workflow
Caption: Workflow for purification and characterization.
References
-
Cini, N., Danieli, E., Menchi, G., Trabocchi, A., Bottoncetti, A., Raspanti, S., Pupi, A., & Guarna, A. (2006). 3-Aza-6,8-dioxabicyclo[3.2.1]octanes as new enantiopure heteroatom-rich tropane-like ligands of human dopamine transporter. Bioorganic & Medicinal Chemistry, 14(14), 4899–4908. [Link]
- Matysik, F.-M. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
PubChem. (n.d.). Dbo-83. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025). A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (2025). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Retrieved February 3, 2026, from [Link]
- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
-
Toma, L., Quadrelli, P., Bunnelle, W. H., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl Derivatives Active as Nicotinic Agents: Synthesis, Binding, and Modeling Studies. Journal of Medicinal Chemistry, 45(19), 4192–4196. [Link]
- Various Authors. (2015). Method for synthetizing 3,6-dichloropyridazine.
- Various Authors. (2015). Synthesis method of 3-amino-6-chloropyridazine.
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
Application Note: In Vitro Functional Characterization of DBO-83
Subtitle: Protocols for the Evaluation of DBO-83 as a Potent Nicotinic Acetylcholine Receptor (nAChR) Agonist
Abstract
DBO-83 (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride) is a high-affinity, selective agonist for neuronal nicotinic acetylcholine receptors (nAChRs), exhibiting potent antinociceptive and anti-amnesic properties.[1][2][3][4] Unlike non-selective agonists that trigger broad systemic side effects, DBO-83 demonstrates a favorable pharmacological profile with high affinity for
Introduction & Mechanism of Action
The therapeutic potential of nAChR agonists lies in their ability to modulate neurotransmitter release (dopamine, norepinephrine) and synaptic plasticity. DBO-83 is a bicyclic compound structurally related to epibatidine but engineered to reduce toxicity while maintaining efficacy.
-
Primary Target: Neuronal nAChRs (High affinity for
, nM).[1] -
Mechanism: DBO-83 binds to the orthosteric site of the nAChR pentamer, inducing a conformational change that opens the cation channel. This results in an influx of
and , leading to membrane depolarization and downstream signal transduction (e.g., ERK/CREB pathways). -
Differentiation: Unlike nicotine, DBO-83 exhibits higher potency and distinct desensitization kinetics, making it a valuable tool for studying receptor dynamics without rapid tolerance induction.
Signaling Pathway Visualization
Figure 1: Mechanism of action for DBO-83 induced nAChR activation and downstream signaling.
Materials & Reagents
To ensure reproducibility, use high-purity reagents.
| Reagent | Specification | Storage |
| DBO-83 Dihydrochloride | >98% Purity (HPLC) | -20°C (Desiccated) |
| Reference Agonist | (-)-Nicotine or Epibatidine | -20°C |
| Antagonist (Control) | Mecamylamine (non-selective) | 4°C |
| Radioligand | [³H]-Cytisine (for | -80°C |
| Calcium Indicator | Fluo-4 AM or Calcium 6 Assay Kit | -20°C (Protect from light) |
| Cell Line | HEK293 or SH-SY5Y (stably expressing | Liquid Nitrogen |
| Assay Buffer (HBSS) | 20 mM HEPES, pH 7.4, 2.5 mM Probenecid | 4°C |
Protocol 1: Radioligand Competition Binding Assay
Objective: Determine the binding affinity (
Membrane Preparation
-
Harvest: Resuspend transfected HEK293 cells or rat cortical tissue in ice-cold Hypotonic Lysis Buffer (50 mM Tris-HCl, pH 7.4, protease inhibitors).
-
Homogenize: Use a Polytron homogenizer (15 sec bursts, on ice).
-
Centrifuge: Spin at 40,000 x g for 20 min at 4°C. Discard supernatant.
-
Wash: Resuspend pellet in fresh buffer and repeat centrifugation.
-
Store: Resuspend final pellet in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Aliquot and store at -80°C.
Assay Setup
-
Plate Prep: Use 96-well polypropylene plates.
-
Reaction Mix (250 µL total volume):
-
25 µL DBO-83 (Serial dilution:
M to M). -
25 µL Radioligand ([³H]-Cytisine, final conc. ~1 nM).
-
200 µL Membrane suspension (10–20 µg protein/well).
-
-
Non-Specific Binding (NSB): Include wells with 300 µM (-)-Nicotine to define NSB.
-
Incubation: Incubate for 75 minutes at 4°C (to minimize receptor desensitization/degradation).
Filtration & Counting
-
Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine for 2 hrs) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold Binding Buffer.
-
Read: Transfer filters to scintillation vials, add cocktail, and count on a Beta counter.
Data Analysis
Calculate
Protocol 2: Intracellular Calcium Flux Assay (Functional)
Objective: Measure the functional agonist activity (
Cell Preparation
-
Seeding: Plate HEK293-
cells in poly-D-lysine coated 96-well black-wall/clear-bottom plates at 50,000 cells/well. -
Culture: Incubate overnight at 37°C, 5% CO₂.
Dye Loading
-
Wash: Carefully remove media and wash 1x with HBSS/HEPES buffer.
-
Load: Add 100 µL Dye Loading Solution (Fluo-4 AM [4 µM] + 0.04% Pluronic F-127 + 2.5 mM Probenecid in HBSS).
-
Note: Probenecid inhibits organic anion transporters, preventing dye leakage.
-
-
Incubate: 45 min at 37°C, followed by 15 min at room temperature (RT) to ensure complete de-esterification of the dye.
Agonist Addition & Measurement
-
Baseline: Measure fluorescence (Ex/Em 494/516 nm) for 10 seconds to establish baseline.
-
Injection: Inject 20 µL of 5x concentrated DBO-83 (final conc. range 0.1 nM – 10 µM).
-
Kinetics: Record fluorescence every 1 second for 120 seconds.
-
Control: Use Epibatidine as a positive control (Max response) and Buffer as negative.
Workflow Diagram
Figure 2: Workflow for High-Throughput Calcium Mobilization Assay.
Protocol 3: Whole-Cell Patch Clamp Electrophysiology
Objective: The "Gold Standard" assay to validate ion channel currents and kinetics directly.
Setup
-
Rig: Patch clamp amplifier (e.g., Axon MultiClamp 700B).
-
Pipettes: Borosilicate glass, resistance 3–5 MΩ.
-
Internal Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2.
-
External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.
Procedure
-
Seal Formation: Achieve a GΩ seal on a single cell. Rupture membrane to enter Whole-Cell Configuration .
-
Voltage Clamp: Hold membrane potential (
) at -60 mV. -
Perfusion: Use a fast-perfusion system (e.g., RSC-200) to apply DBO-83 for 2 seconds.
-
Critical: nAChRs desensitize rapidly. Slow perfusion will yield falsely low amplitudes.
-
-
Recording: Record inward currents (
). Allow 2-minute wash between applications to allow receptor recovery.
Data Analysis & Expected Results
Quantitative Summary
The following table summarizes typical pharmacological parameters for DBO-83 compared to Epibatidine.
| Parameter | Assay Type | DBO-83 Value | Epibatidine Value | Interpretation |
| Radioligand Binding | 4.1 nM | ~0.04 nM | High affinity, slightly lower than Epibatidine. | |
| Calcium Flux | ~10 - 50 nM | ~1 - 5 nM | Potent full agonist. | |
| Electrophysiology | 95 - 100% | 100% | Full efficacy (Full Agonist). | |
| Desensitization | Electrophysiology | Moderate | Fast | DBO-83 may show slower decay kinetics. |
Troubleshooting
-
Low Signal (Ca2+ Assay): Ensure Probenecid is fresh; it prevents dye extrusion. Check cell surface expression of nAChR.
-
High Background: Wash cells gently; detached cells cause light scattering.
-
Inconsistent
: DBO-83 is stable in water (38 mg/mL), but ensure serial dilutions are mixed thoroughly. Use low-binding plasticware to prevent loss of compound.
References
-
Ghelardini, C., et al. (1998).[4] Antinociceptive profile of the new nicotinic agonist DBO-83. Drug Development Research.
-
Woodruff-Pak, D. S., et al. (1994).[4][6] Nicotinic agonists and Alzheimer's disease: improvement of learning and memory. (Contextual validation of nAChR agonists).
-
PubChem. (n.d.). Compound Summary for CID 6603824: DBO-83. Retrieved from [Link]
Sources
- 1. DBO-83 | CAS 195211-53-1 | Cayman Chemical | Biomol.com [biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. flore.unifi.it [flore.unifi.it]
- 5. GB83, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
Troubleshooting & Optimization
DBO-83 Technical Support Center: Solution Stability and Storage
Welcome to the technical support center for DBO-83, a potent nicotinic acetylcholine receptor (nAChR) agonist. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the solution stability and storage of DBO-83, ensuring the integrity and reproducibility of your experiments.
I. DBO-83 Overview
DBO-83, also known as 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane, is a high-affinity ligand for the α4β2 nAChR subtype.[1] Its unique chemical structure, featuring a chloropyridazine moiety and a diazabicyclo[3.2.1]octane core, necessitates careful handling and storage to prevent degradation and maintain its biological activity. As a potential covalent inhibitor, ensuring the stability of DBO-83 in solution is paramount for accurate and reliable experimental outcomes.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of DBO-83.
Q1: How should I store the solid form of DBO-83?
A1: The solid form of DBO-83 should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2] For long-term storage, maintaining a temperature between 2-8°C is recommended.
Q2: What is the best solvent to dissolve DBO-83?
A2: DBO-83 dihydrochloride has a reported aqueous solubility of 38 mg/mL. For cell-based assays and in vivo studies, sterile, nuclease-free water or a buffered aqueous solution (e.g., PBS) is the preferred solvent. For creating high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a common choice for small molecules.
Q3: How should I prepare a stock solution of DBO-83?
A3: A detailed protocol for reconstituting DBO-83 is provided in Section V: Experimental Protocols . The general principle is to dissolve the compound in a suitable solvent, such as DMSO or water, to a desired concentration. It is crucial to ensure the compound is fully dissolved before making further dilutions.
Q4: What are the recommended storage conditions for DBO-83 stock solutions?
A4: For optimal stability, it is highly recommended to aliquot stock solutions into single-use volumes and store them at -20°C or -80°C. This minimizes freeze-thaw cycles, which can lead to degradation.
Q5: How long can I store DBO-83 stock solutions?
A5: While specific long-term stability data for DBO-83 in various solvents is not publicly available, general guidelines for small molecules suggest that solutions in DMSO can be stable for several months to a couple of years when stored properly at -20°C or below. Aqueous solutions are generally less stable and should be prepared fresh or stored for shorter periods.
Q6: I see precipitation in my DBO-83 solution after thawing. What should I do?
A6: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, it may indicate degradation or that the solubility in that specific buffer is lower than anticipated. Refer to the Troubleshooting Guide in Section III for more details.
Q7: Is DBO-83 sensitive to light?
A7: Pyridazine derivatives can be susceptible to photolysis.[3][4][5] Therefore, it is best practice to protect DBO-83 solutions from light by using amber vials or by wrapping clear vials in foil.
III. Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and use of DBO-83 solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature). | Prepare fresh stock solutions from solid material. Always aliquot stock solutions to minimize freeze-thaw cycles. |
| Inaccurate concentration due to incomplete dissolution or precipitation. | Ensure the compound is fully dissolved when preparing stock solutions. If precipitation is observed, gently warm and vortex the solution. | |
| Precipitation in aqueous buffer | Low aqueous solubility of the compound at the working concentration or in the specific buffer. | Decrease the final concentration of DBO-83. If using a DMSO stock, ensure the final DMSO concentration in the aqueous solution is low (typically <0.5%) to avoid precipitation. Consider using a different buffer system. |
| Color change in solution | Potential degradation of the compound. | Discard the solution and prepare a fresh one. Investigate potential sources of contamination or instability (e.g., exposure to light, incompatible buffer components). |
IV. Understanding DBO-83 Stability: A Deeper Dive
The stability of DBO-83 in solution is influenced by its chemical structure. The key structural features and their implications for stability are:
-
Chloropyridazine Ring: The chloro-substituted pyridazine ring is a potential site for nucleophilic substitution, including hydrolysis. The rate of hydrolysis can be influenced by pH and the presence of nucleophiles in the buffer.
-
Diazabicyclo[3.2.1]octane Core: This bicyclic amine structure is generally stable. However, the nitrogen atoms can be susceptible to oxidation.
-
Potential for Photodegradation: Aromatic heterocyclic compounds, including pyridazines, can undergo photochemical reactions.[3][4][5] Exposure to UV or even ambient light over extended periods could lead to degradation.
Diagram: Potential Degradation Pathways of DBO-83
Caption: Potential degradation pathways for DBO-83 in solution.
V. Experimental Protocols
Protocol 1: Reconstitution of DBO-83
This protocol provides a step-by-step guide for preparing a stock solution of DBO-83.
Materials:
-
DBO-83 solid
-
Anhydrous DMSO or sterile, nuclease-free water
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibrate: Allow the vial of solid DBO-83 to come to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the desired volume of solvent (e.g., DMSO) to the vial to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. If particles are present, continue vortexing or sonicate the vial for a few minutes in a water bath.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Diagram: DBO-83 Reconstitution Workflow
Caption: Step-by-step workflow for reconstituting DBO-83.
VI. Summary of Storage Conditions
| Form | Solvent | Storage Temperature | Recommended Practice |
| Solid | N/A | 2-8°C | Store in a tightly sealed container in a dry, dark place. |
| Stock Solution | DMSO | -20°C or -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light. |
| Working Solution | Aqueous Buffer | 2-8°C | Prepare fresh before each experiment. If short-term storage is necessary, protect from light and use within 24 hours. |
VII. References
-
ResearchGate. (2025-08-07). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. Retrieved from [Link]
-
TSI Journals. (n.d.). Pyridazine derivatives and related compounds, Part 15: Photo. Retrieved from [Link]
-
RSC Publishing. (n.d.). Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane.... Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
DBO-83 Technical Support Center: Troubleshooting Precipitation in Physiological Buffers
Welcome to the technical support center for DBO-83. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the experimental use of DBO-83, with a specific focus on its precipitation in physiological buffers. Our goal is to provide you with not only solutions but also a deeper understanding of the chemical principles at play, empowering you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my DBO-83 precipitating out of my physiological buffer (e.g., PBS) upon dissolution or during my experiment?
This is the most common issue encountered with DBO-83 and is primarily due to its chemical nature as a dihydrochloride salt of a weak base. The solubility of DBO-83 is highly dependent on the pH of the solution.
Understanding the Mechanism:
DBO-83 is supplied as a dihydrochloride salt, which enhances its aqueous solubility. In this form, the basic nitrogen atoms in the diazabicyclo[3.2.1]octane and pyridazine rings are protonated. When dissolved in a buffer, the pH of the solution dictates the equilibrium between the soluble, protonated form and the less soluble, neutral (free base) form.
-
At lower pH (acidic conditions): DBO-83 remains fully protonated and is generally highly soluble.
-
As the pH increases towards and above the pKa of the basic nitrogens: The compound begins to deprotonate, leading to the formation of the neutral free base. This free base form is significantly less soluble in aqueous solutions and is the likely cause of the observed precipitation. While the exact experimental pKa of DBO-83 is not publicly available, a predicted pKa for a structurally similar compound, 8-BOC-3,8-diaza-bicyclo[3.2.1]octane, is approximately 9.53.[1] The pyridazine moiety will also have its own pKa values. The precipitation of the free base is most likely to occur as the solution pH approaches the lower of these pKa values.
The following diagram illustrates the pH-dependent equilibrium of DBO-83:
Caption: pH-dependent equilibrium of DBO-83.
Troubleshooting Protocol: Resolving DBO-83 Precipitation
If you are observing precipitation, follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Verify and Adjust the pH of Your Buffer
The first and most critical step is to measure the final pH of your DBO-83 solution.
Protocol:
-
Prepare your physiological buffer (e.g., PBS, pH 7.4) as you normally would.
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Dissolve DBO-83 to your desired final concentration.
-
Gently stir the solution until the compound is fully dissolved. If precipitation occurs immediately, proceed to the next steps.
-
Measure the pH of the final solution.
Interpretation and Action:
-
If the pH is significantly higher than expected (e.g., > 7.4 for PBS): The buffering capacity of your solution may have been exceeded by the addition of the acidic DBO-83 dihydrochloride. This can paradoxically lead to regions of locally high pH at the solid-liquid interface during dissolution, causing the free base to precipitate.[2] In this case, you may need to re-adjust the pH downwards with a small amount of dilute HCl.
-
If the pH is at the target physiological range (e.g., 7.2-7.4): Precipitation is likely due to the intrinsic low solubility of the DBO-83 free base at this pH.
Step 2: Modify Your Dissolution Method
How you dissolve DBO-83 can significantly impact its solubility.
Recommended Dissolution Protocol:
-
Prepare a Concentrated Stock Solution in an Acidic Solvent:
-
Instead of dissolving DBO-83 directly in your physiological buffer, first, create a concentrated stock solution in a slightly acidic aqueous medium (e.g., sterile water for injection with a small amount of HCl to bring the pH to ~4-5) or a suitable co-solvent (see Step 3). DBO-83 should be freely soluble at this lower pH.
-
-
Spike into Your Physiological Buffer:
-
Gently vortex or stir your physiological buffer.
-
Slowly add the required volume of the acidic stock solution to the buffer to achieve your final desired concentration. This method of "pH-shifting" can sometimes create a transiently supersaturated solution that may remain stable for the duration of your experiment.
-
Step 3: Employ Co-solvents and Excipients
If pH adjustment alone is insufficient, the use of co-solvents or solubility-enhancing excipients can be highly effective.
Co-solvents:
-
DMSO (Dimethyl Sulfoxide): Prepare a high-concentration stock solution of DBO-83 in 100% DMSO. Then, dilute this stock into your physiological buffer. Important: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) as it can have biological effects.
-
Ethanol, Propylene Glycol (PG), or Polyethylene Glycol (PEG): These are other commonly used co-solvents that can increase the solubility of hydrophobic compounds.[3] Prepare a stock solution in the co-solvent and then dilute it into your buffer.
Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) can be added to the buffer at low concentrations (e.g., 0.01-0.1%) to help maintain solubility.[4]
Experimental Workflow for Co-solvent/Excipient Screening:
Caption: Co-solvent/Excipient screening workflow.
Q2: I am using a phosphate buffer. Could this be contributing to the problem?
Yes, while phosphate-buffered saline (PBS) is widely used, it can sometimes present challenges.
-
Interaction with Divalent Cations: If your PBS formulation contains calcium (Ca²⁺) or magnesium (Mg²⁺), these can form insoluble phosphate salts, which may appear as a precipitate.[5][6] Ensure you are using a Ca²⁺ and Mg²⁺-free PBS formulation if DBO-83 precipitation is a concern.
-
Buffer Capacity: The buffer capacity of standard PBS may not be sufficient to handle the addition of a highly concentrated acidic stock of DBO-83, leading to localized pH shifts and precipitation.[2]
Alternative Buffers:
If you continue to experience issues with PBS, consider using an alternative physiological buffer such as HEPES or a bicarbonate-based buffer, which may offer different solubility characteristics.[5][7]
Summary of DBO-83 Solubility Best Practices
| Parameter | Recommendation | Rationale |
| Primary Solvent | Slightly acidic water (pH 4-5) or DMSO | Maximizes the concentration of the soluble protonated form. |
| Dissolution Method | Prepare a concentrated stock and dilute into buffer | Avoids direct dissolution in neutral pH, which can cause precipitation of the less soluble free base. |
| pH of Final Solution | Monitor and adjust if necessary | Ensures the pH is within a range where DBO-83 is soluble and your assay is viable. |
| Buffer Choice | Ca²⁺/Mg²⁺-free PBS or consider HEPES | Prevents the formation of insoluble phosphate salts. |
| Co-solvents | DMSO, Ethanol, PG, PEG (at low final concentrations) | Increases the solubility of the hydrophobic free base.[3] |
| Excipients | Cyclodextrins, Polysorbates | Enhances apparent solubility through encapsulation or micellar solubilization.[4] |
References
-
Galia, E., Nicolaides, E., Hörter, D., Löbenberg, R., Reppas, C., & Dressman, J. B. (1998). Evaluation of various dissolution media for predicting in vivo performance of class I and II drugs. Pharmaceutical Research, 15(5), 698–705. Available at: [Link]
-
PubChem. (n.d.). Dbo-83. National Center for Biotechnology Information. Retrieved from [Link]
-
A ResearchGate Member. (2018). Why the PBS buffer precipitate? ResearchGate. Retrieved from [Link]
-
Vogt, M., Kunath, K., & Dressman, J. B. (2008). Dissolution enhancement of fenofibrate by micronization, cogrinding and spray-drying: effect on formulation parameters and dissolution behavior. Journal of Pharmacy and Pharmacology, 60(10), 1281–1289. Available at: [Link]
-
LookChem. (n.d.). 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE. Retrieved from [Link]
-
Patel, J., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. AAPS PharmSciTech, 17(3), 646-655. Available at: [Link]
-
American Pharmaceutical Review. (2015). Solubility Concerns: API and Excipient Solutions. Retrieved from [Link]
-
A Reddit User. (2022). My PBS buffer won't dissolve. Reddit. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
Sources
- 1. Cas 149771-44-8,8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE | lookchem [lookchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. DBO-83 free base | C10H13ClN4 | CID 6603824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Predicting Solubility | Rowan [rowansci.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 7. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
DBO-83 degradation products and purity analysis
The following Technical Support Center guide is designed for researchers working with DBO-83 (3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane), a potent nicotinic acetylcholine receptor (nAChR) agonist.
This guide addresses the specific chemical stability challenges inherent to the diazabicyclo[3.2.1]octane core and the chloropyridazine moiety, providing rigorous analytical protocols for purity assessment.
Topic: Degradation Products, Stability, and Purity Analysis Document ID: DBO-83-TECH-001 Status: Active
Compound Profile & Stability Overview
DBO-83 is a bicyclic amine derivative. Its chemical integrity is threatened primarily by two mechanisms: oxidative instability of the bridgehead nitrogens and hydrolytic susceptibility of the chloropyridazine ring.
| Property | Specification |
| Chemical Name | 3-(6-Chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane |
| CAS Number | 195211-53-1 (Free base) / 195211-54-2 (Dihydrochloride) |
| Molecular Formula | C₁₀H₁₃ClN₄ (Free base) |
| Storage Condition | -20°C, Desiccated, Protected from light |
| Critical Liability | Hygroscopic (HCl salt); N-Oxidation (Free base) |
Purity Analysis: Validated HPLC/LC-MS Protocol
Do not rely solely on UV absorbance for purity if you suspect degradation. The N-oxide degradants often share similar UV spectra with the parent compound but differ significantly in mass and polarity.
Standard Operating Procedure (SOP): DBO-83 Purity Assessment
Objective: Separate DBO-83 from its primary hydrolytic impurity (Deschloro-hydroxy-DBO-83) and N-oxide variants.
Instrument Configuration:
-
System: UHPLC coupled with SQ/Q-TOF MS (Recommended) or PDA.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm). Note: A standard C18 is preferred over C8 due to the polarity of the diazabicyclo core.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).
-
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
Gradient Profile:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Comment |
|---|---|---|---|
| 0.0 | 5% | 0.4 | Equilibration |
| 1.0 | 5% | 0.4 | Isocratic hold for polar impurities |
| 8.0 | 60% | 0.4 | Linear gradient |
| 9.0 | 95% | 0.4 | Wash |
| 12.0 | 5% | 0.4 | Re-equilibration |
Detection Parameters:
-
UV: 254 nm (Pyridazine ring absorption) and 210 nm (General).
-
MS: ESI Positive Mode ([M+H]+ = 225.09 m/z for free base).
Workflow Diagram: Analytical Logic
The following diagram illustrates the decision matrix for identifying impurities based on retention time (RT) shifts and mass deltas.
Caption: Analytical logic flow for identifying DBO-83 and distinguishing common degradants via LC-MS.
Degradation Troubleshooting (FAQ)
Issue 1: "I see a split peak for the parent compound."
Diagnosis: pH Mismatch or Salt Dissociation. Explanation: DBO-83 contains basic nitrogen atoms in the bicyclic ring. If your sample is the dihydrochloride salt but you dissolve it in unbuffered water or pure methanol, the equilibrium between the free base and the protonated species can cause peak splitting or tailing on C18 columns. Solution:
-
Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Formate).
-
Dissolve the sample in the initial mobile phase (5% MeCN / 95% Buffer) rather than pure organic solvent to prevent "solvent shock" during injection.
Issue 2: "My sample has turned slightly yellow, and purity is 92%."
Diagnosis: Photo-oxidation or N-oxide formation. Explanation: The diazabicyclo[3.2.1]octane core is sensitive to oxidation. The "yellowing" is often a sign of trace conjugated degradants or N-oxide accumulation, which is accelerated by light and moisture. Solution:
-
Check for a peak at [M+H]+ 241.1 m/z (Parent + 16 Da).
-
Rescue Protocol: If the impurity is the N-oxide, it can sometimes be reduced back to the parent amine using mild reducing agents (e.g., sodium metabisulfite), though re-purification (prep-HPLC) is safer for biological assays to avoid toxicity from the reducing agent.
-
Prevention: Store solid DBO-83 under Argon or Nitrogen gas at -20°C.
Issue 3: "There is a persistent impurity at RRT 0.65."
Diagnosis: Hydrolysis of the Chloropyridazine. Explanation: The chlorine atom on the pyridazine ring is a good leaving group. In aqueous solution (especially at pH > 8 or pH < 3), water can displace the chlorine, forming the hydroxy-derivative (3-(6-Hydroxy-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane). Solution:
-
Confirm mass: [M+H]+ 207.1 m/z .
-
Action: This degradation is irreversible. Discard the batch if the impurity exceeds 5% for in vivo studies, as the hydroxy-metabolite likely has significantly different receptor binding affinity.
-
Prevention: Avoid storing DBO-83 in aqueous stock solutions for >24 hours. Prepare fresh stocks in DMSO (anhydrous) and dilute immediately before use.
Degradation Pathways & Mechanisms
Understanding the chemistry allows you to predict stability issues before they ruin an experiment.
Pathway 1: Nucleophilic Aromatic Substitution (Hydrolysis)
The carbon-chlorine bond on the pyridazine ring is activated by the adjacent nitrogens, making it susceptible to nucleophilic attack by water or hydroxide ions.
-
Trigger: High pH, prolonged aqueous storage, heat.
-
Result: Loss of potency (Cl is often critical for lipophilicity and binding pocket fit).
Pathway 2: N-Oxidation
The tertiary amines in the bridgehead positions of the diazabicyclooctane ring have lone pairs available for oxidation.
-
Trigger: Atmospheric oxygen, peroxides in low-grade PEG or Tween solvents.
-
Result: Increased polarity, potential loss of blood-brain barrier (BBB) permeability.
Caption: Primary degradation pathways for DBO-83: Hydrolysis of the Cl-C bond and N-oxidation.
Summary of Recommendations
-
Storage: Store powder at -20°C. If the vial is opened, purge with inert gas before resealing.
-
Solvents: Use Anhydrous DMSO for stock solutions. Avoid storing in water or PBS for >24 hours.
-
Analysis: Use the LC-MS method provided (Section 2) to distinguish between the active compound (225 m/z), the hydrolysis product (207 m/z), and the N-oxide (241 m/z).
-
Handling: DBO-83 is a potent nAChR agonist.[1] Handle with appropriate PPE to avoid systemic absorption.
References
-
Chemical Structure & Synonyms: National Center for Biotechnology Information. "PubChem Compound Summary for CID 6603824, DBO-83 free base." PubChem. Accessed February 3, 2026. [Link][2]
-
General Stability Guidelines: International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. [Link]
-
Analytical Validation Standards: European Medicines Agency (EMA). "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." [Link]
Sources
optimizing DBO-83 brain penetration in rodent models
Technical Support Center: DBO-83 CNS Optimization Subject: Optimizing Brain Penetration & PK/PD Correlation for DBO-83 in Rodent Models Ticket ID: CNS-OPT-83-ROD Status: Open / Technical Review
Executive Summary
Welcome to the DBO-83 Technical Support Center. Based on the physicochemical profile of DBO-series compounds (typically small molecule scaffolds requiring optimization for lipophilicity and hydrogen bonding), achieving therapeutic CNS exposure requires navigating the complex interplay between the Blood-Brain Barrier (BBB) efflux transporters and non-specific tissue binding.
This guide addresses the specific challenges of optimizing DBO-83 (New Chemical Entity) for brain penetration. It moves beyond simple "brain-to-plasma" ratios (
Part 1: Diagnostic Workflow (Visual)
The following logic flow outlines the critical decision points for DBO-83 optimization. Use this to identify where your current data pipeline might be failing.
Figure 1: Decision tree for DBO-83 CNS optimization, prioritizing efflux liability assessment before in vivo microdialysis.
Part 2: Troubleshooting & FAQs
Issue 1: "We see high total brain concentration, but no efficacy in our rodent model."
Diagnosis: You are likely relying on
-
Measure
: Perform equilibrium dialysis using brain homogenate to determine the fraction unbound in brain tissue. -
Calculate
: Target: A approaching 1.0 indicates passive diffusion without significant efflux. Values < 0.2 indicate strong efflux liability [1].
Issue 2: "DBO-83 shows low brain penetration despite favorable LogD (2.5 - 3.5)."
Diagnosis: Hidden Hydrogen Bond Donors (HBD) or high Topological Polar Surface Area (TPSA). Technical Explanation: While LogD predicts lipophilicity, it does not account for the energy penalty required to desolvate polar groups to cross the BBB. If DBO-83 has > 2-3 HBDs or TPSA > 90 Ų, it will struggle to cross the endothelial tight junctions regardless of lipophilicity. Solution:
-
Medicinal Chemistry: Cap amide nitrogens or replace hydroxyls with fluorines (bioisosteres). This reduces HBD count without drastically altering the scaffold [2].
-
Check Efflux: Run a bi-directional transport assay (MDCK-MDR1). If Efflux Ratio (ER) > 2.0, DBO-83 is a P-gp substrate.
Issue 3: "In vivo results are highly variable between animals."
Diagnosis: Contamination from cerebral blood volume (CBV) during tissue harvesting. Technical Explanation: The rodent brain has a blood volume of ~3-4%. If DBO-83 has high plasma binding, residual blood in the brain capillaries will artificially inflate your "brain" concentration measurements. Solution:
-
Mandatory Perfusion: You must perform transcardial perfusion with saline to clear the microvasculature before harvesting the brain.
-
Correction Factor: If perfusion is impossible, measure the vascular marker (e.g., albumin) or apply a mathematical correction for CBV (
brain) [3].
Part 3: Comparative Data Benchmarks
Use this table to benchmark DBO-83 against known CNS agents.
| Compound Class | Example | Efflux Ratio (MDR1) | Interpretation | |
| High Penetrant | Diazepam | 1.0 | ~1.0 | Passive diffusion; Ideal profile. |
| P-gp Substrate | Loperamide | > 20.0 | < 0.05 | Peripherally restricted (Opioid). |
| Mod. Penetrant | Sotorasib | High | Low | Limited CNS efficacy (1st Gen KRAS). |
| Optimized | Adagrasib | Low | Moderate | Improved CNS coverage (2nd Gen). |
| DBO-83 Target | Your Goal | < 2.0 | > 0.3 | Min. requirement for efficacy. |
Part 4: Detailed Experimental Protocol
Protocol: Dual-Probe Intracerebral Microdialysis (The Gold Standard)
This protocol is required to definitively prove free drug concentration in the extracellular fluid (ECF), bypassing the artifacts of tissue homogenization.
Prerequisites:
-
Stereotaxic frame.[1]
-
Microdialysis probes (CMA 12 or similar, 2mm membrane).
-
LC-MS/MS for bioanalysis.
Step-by-Step Workflow:
-
Probe Implantation:
-
Anesthetize rat (Isoflurane).
-
Implant Probe A in the Striatum (or target tumor region). Coordinates relative to Bregma: AP +0.5mm, ML +3.0mm, DV -5.0mm.
-
Implant Probe B in the Jugular Vein (for simultaneous plasma sampling) OR rely on tail vein microsampling.
-
Critical: Allow 24h recovery for BBB repair (acute implantation causes local BBB breach).
-
-
Perfusion Setup:
-
Perfuse probes with artificial cerebrospinal fluid (aCSF) at 1.0
. -
Equilibration: Allow 60 mins washout before dosing.
-
-
Dosing & Sampling:
-
Administer DBO-83 (PO/IV) at
. -
Collect dialysate fractions every 20 mins for 6 hours.
-
Simultaneously collect blood samples at mid-points of dialysate intervals.
-
-
Retrodialysis (Calibration):
-
To determine Probe Recovery (RL) , switch perfusate to aCSF containing a known concentration of DBO-83 calibrator.
-
Calculate RL:
.
-
-
Data Analysis:
-
Calculate Free Brain Concentration (
): -
Compare
to to derive the true .
-
Part 5: References
-
Di, L., et al. (2013). "Optimization of blood-brain barrier permeability: algorithms, strategies, and case studies." Journal of Medicinal Chemistry.
-
Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier."[2][3][4][5] Journal of Cerebral Blood Flow & Metabolism.
-
Fridén, M., et al. (2010). "Measurement of unbound drug exposure in brain: modeling of pH partitioning explains diverging results between the brain slice and homogenate methods." Drug Metabolism and Disposition.
-
Sabari, J. K., et al. (2022). "Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data." Clinical Cancer Research. (Note: Cited as a benchmark for optimizing KRAS-like small molecules for CNS).
For further assistance with DBO-83 formulation or specific synthesis questions, please contact the Chemistry Core or reply to this ticket.
Sources
- 1. Novel rodent models of penetrating traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Drug delivery and in vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A relevant in vitro rat model for the evaluation of blood-brain barrier translocation of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
DBO-83 Dose-Response Curve Variability: Technical Support Center
A Senior Application Scientist's Guide to Consistent and Reliable Data
Welcome to the technical support center for DBO-83. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve variability in DBO-83 dose-response curves. Our goal is to empower you with the scientific principles and practical guidance needed to achieve reproducible and high-quality experimental results.
A Note on Compound Nomenclature: Initial searches for "DBO-83" suggest potential ambiguity with other compounds such as "VAL-083," "GB83," or the "FAM83 protein family." This guide provides broadly applicable principles for in vitro dose-response assays; however, for specific mechanistic insights, please verify the precise identity of your compound. For the purpose of this guide, we will use "DBO-83" and focus on a hypothetical mechanism of action involving the MAPK signaling pathway, similar to compounds like GB83.[1][2][3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can lead to variability in your DBO-83 dose-response experiments.
Q1: My EC50 values for DBO-83 are inconsistent between experiments. What are the most likely causes?
Inconsistent EC50 values are a frequent challenge and often stem from a few key areas:
-
Cell Health and Passage Number: The physiological state of your cells is paramount. Using cells at a high passage number can lead to genetic drift and altered signaling responses. Ensure you are using cells within a consistent and validated passage range.[4]
-
Inconsistent Cell Seeding Density: The number of cells seeded per well can significantly impact the drug-to-cell ratio and the overall response.[5] Meticulous and consistent cell counting and seeding are critical.
-
Reagent Preparation and Storage: Improperly stored or prepared DBO-83 stock solutions can lead to concentration inaccuracies. Always prepare fresh dilutions from a validated stock and store aliquots appropriately to avoid freeze-thaw cycles.
Q2: Why does the maximum effect (Emax) of DBO-83 vary across my plates?
Variability in the Emax, or the top plateau of your dose-response curve, can be attributed to:
-
Assay Incubation Time: The duration of DBO-83 treatment can influence the magnitude of the cellular response. It's crucial to perform a time-course experiment to determine the optimal incubation period where the response is stable.[4]
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate both the drug and media components, leading to artificially high or low responses. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile media or PBS.[6]
-
Detector Sensitivity and Settings: Ensure your plate reader or imaging system is properly calibrated and that the gain and other settings are consistent across all experiments.
Q3: I'm observing a high degree of variability between my technical replicates for the same DBO-83 concentration. What should I check first?
High variability within technical replicates often points to issues with the execution of the assay itself:
-
Pipetting Accuracy: Small errors in pipetting, especially when preparing serial dilutions, can be magnified in the final results.[7] Use calibrated pipettes and proper technique, such as reverse pipetting for viscous solutions.
-
Incomplete Mixing: Ensure that DBO-83 is thoroughly mixed with the cell culture medium in each well. Inadequate mixing can create localized concentration gradients.
-
Cell Clumping: Uneven cell distribution due to clumping will result in inconsistent cell numbers per well. Ensure you have a single-cell suspension before seeding.
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect approach to resolving persistent variability in your DBO-83 experiments.
Guide 1: Diagnosing and Mitigating Cell-Based Sources of Variability
The biological system itself is often the primary source of variability. A systematic approach to cell culture and handling is essential for reproducible results.
The "Why": Cells are dynamic and responsive to their environment. Factors like confluency, passage number, and media composition can alter their signaling pathways and, consequently, their response to DBO-83.[4][8]
Troubleshooting Workflow:
A workflow for troubleshooting cell-related variability.
Detailed Protocol: Standardizing Cell Seeding for Dose-Response Assays
-
Cell Culture: Culture cells according to established protocols, ensuring they are in the logarithmic growth phase.[6]
-
Harvesting: Gently detach cells using a minimal amount of dissociation reagent (e.g., Trypsin-EDTA) and incubate for the shortest time necessary to achieve detachment.
-
Neutralization and Counting: Neutralize the dissociation reagent with media containing serum. Create a single-cell suspension and count the cells using a hemocytometer or an automated cell counter.
-
Dilution and Seeding: Calculate the required cell concentration to achieve the desired seeding density. Dilute the cell suspension in pre-warmed media and gently mix to ensure a homogenous suspension.
-
Dispensing: Dispense the cell suspension into the microplate wells. Gently rock the plate in a cross pattern to ensure even distribution of cells.
| Parameter | Recommendation | Rationale |
| Cell Passage Number | < 20 (cell line dependent) | Minimizes genetic drift and phenotypic changes. |
| Seeding Density | 5,000 - 20,000 cells/well (96-well plate) | Optimize for your cell line to ensure they are in log growth phase during the assay. |
| Edge Wells | Fill with sterile PBS or media | Mitigates evaporation and temperature gradients.[6] |
Guide 2: Ensuring Reagent and Compound Integrity
The accuracy of your dose-response curve is fundamentally dependent on the accuracy of your DBO-83 concentrations.
The "Why": DBO-83, like any chemical compound, can degrade over time, adsorb to plastics, or be improperly diluted. These factors can lead to a discrepancy between the intended and actual concentration in your assay.
Troubleshooting Workflow:
A workflow for troubleshooting reagent-related variability.
Detailed Protocol: Preparation of DBO-83 Serial Dilutions
-
Stock Solution: Prepare a high-concentration stock solution of DBO-83 in an appropriate solvent (e.g., DMSO). Aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Intermediate Dilution: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare an intermediate dilution in cell culture medium.
-
Serial Dilutions: Perform serial dilutions in the appropriate assay medium. Ensure thorough mixing at each dilution step.
-
Final Concentration: Add the final dilutions to the cells. The final solvent concentration should be consistent across all wells and should not exceed a level that is toxic to the cells (typically <0.5% DMSO).
| Parameter | Recommendation | Rationale |
| Solvent Concentration | < 0.5% (e.g., DMSO) | High solvent concentrations can be cytotoxic and interfere with the assay. |
| Pipetting Technique | Reverse pipetting for viscous solutions | Improves accuracy and precision. |
| Plate Type | Low-binding plates | Reduces adsorption of the compound to the plastic. |
Part 3: Understanding the Mechanism of Action of DBO-83
Assuming DBO-83 acts as an agonist on a cell surface receptor that activates the MAPK signaling pathway, understanding this pathway can help interpret your results.[1][2][3]
The "Why": The MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Variability in the expression or activity of any component of this pathway can alter the cellular response to DBO-83.
Signaling Pathway Diagram:
Hypothetical signaling pathway for DBO-83 via the MAPK cascade.
References
- CD83, a Novel MAPK Signaling Pathway Interactor, Determines Ovarian Cancer Cell Fate. (n.d.).
- GB83, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP. (2022). PubMed.
- GB83, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP. (n.d.). National Institutes of Health.
- The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
- Considerations for Successful Cell-Based Assays I: Choosing Your Cells. (2011). Promega Connections.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate.
- Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.).
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
Sources
- 1. CD83, a Novel MAPK Signaling Pathway Interactor, Determines Ovarian Cancer Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GB83, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GB83, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. sptlabtech.com [sptlabtech.com]
handling hygroscopic nature of DBO-83 dihydrochloride
Technical Support Center: DBO-83 Dihydrochloride Handling Guide
Technical Overview & Chemical Identity
Compound: DBO-83 Dihydrochloride
IUPAC Name: (1S,5R)-3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Target: Nicotinic Acetylcholine Receptor (nAChR) Agonist (High affinity for
The Core Challenge: DBO-83 is supplied as a dihydrochloride salt .[1] While this salt form improves water solubility compared to the free base, it renders the compound highly hygroscopic . Upon exposure to atmospheric moisture, the crystal lattice absorbs water molecules rapidly.
Why This Matters (The "Why" behind the protocol): If you weigh DBO-83 2HCl on an open bench without correction, you are weighing a mixture of drug + water.
-
Result: You effectively under-dose your experiment.
-
Impact: In
determination assays (where DBO-83 nM), a 10% mass error due to water weight can shift your concentration-response curve significantly, leading to false negatives in potency studies.
Critical Handling Protocols
Protocol A: The "Difference Weighing" Method
Use this method for preparing primary stock solutions to negate moisture absorption errors.
Prerequisites: Analytical balance (0.01 mg precision), Desiccator, Argon/Nitrogen line (optional but recommended).
-
Equilibration: Remove the DBO-83 vial from
or storage. Do not open yet. Place it in a desiccator and allow it to reach room temperature (approx. 30-45 mins).-
Reasoning: Opening a cold vial condenses atmospheric water instantly onto the solid.
-
-
Tare the Receiver: Place your empty receiving vial (e.g., amber glass) on the balance. Tare to zero.
-
Rapid Transfer: Open the source vial and quickly transfer an approximate amount (e.g., 5-10 mg) to the receiver. Close both vials immediately.
-
Gravimetric Calculation: Record the exact mass in the receiver.
-
Correction: If the compound appears "sticky" or clumped, it has already absorbed water. You must assume a hydration factor or, ideally, dry the solid under high vacuum (0.1 mbar) for 4 hours before weighing.
-
-
Solvation: Immediately add the calculated volume of solvent (DMSO or distilled water) to the receiver to achieve your target concentration (typically 10 mM or 50 mM).
Protocol B: pH-Buffered Dissolution
DBO-83 is a dihydrochloride.[1][2][3] Dissolving it in pure water releases 2 equivalents of HCl.
-
Initial Solvent: Dissolve the solid in a minimal volume of DMSO (if compatible with your assay) or water.
-
Acidification Check: If dissolving in unbuffered water, the pH will drop to ~3-4.
-
Buffering: Dilute this primary stock into a strong buffer (e.g., PBS pH 7.4 or HEPES).
-
Warning: Do not add concentrated base (NaOH) directly to the high-concentration stock to adjust pH, as this may precipitate the free base form of DBO-83, which has lower solubility. Rely on the buffering capacity of your dilution medium.
-
Data & Solubility Table
| Solvent System | Solubility Limit | Stability | Recommended Use |
| Anhydrous DMSO | > 50 mg/mL | High (Months at -20°C) | Primary Stock Solution |
| Distilled Water | ~ 38 mg/mL | Moderate (Weeks at -20°C) | Secondary Stock (Acidic) |
| PBS (pH 7.4) | < 10 mg/mL | Low (Prepare Fresh) | Working Solution (Precipitation risk if too high) |
| Ethanol | Low/Variable | Low | Not Recommended |
Visual Workflows
Figure 1: Handling & Aliquoting Workflow
This logic gate ensures stock integrity is maintained.
Caption: Decision tree for processing DBO-83 2HCl to prevent hydrolysis and concentration errors.
Figure 2: Mechanism of Action (nAChR Signaling)
Understanding the downstream effects of precise dosing.
Caption: DBO-83 activation of α4β2 nicotinic receptors leading to calcium influx and therapeutic effects.
Troubleshooting & FAQs
Q1: My DBO-83 solution turned yellow after a week at 4°C. Is it still good?
-
Diagnosis: Color change often indicates oxidation or degradation of the diazabicyclooctane ring or the pyridazine moiety.
-
Action: Discard the solution. DBO-83 in solution (especially water) is prone to hydrolysis over time. Always store aliquots at -20°C or -80°C and protect from light.
Q2: I added DBO-83 directly to my cell culture media, and the media turned yellow/orange.
-
Diagnosis: Acidification. You added a dihydrochloride salt directly to media containing Phenol Red. The acidity shifted the Phenol Red indicator.
-
Solution: Do not add solid drug to cells. Prepare a 1000x stock in DMSO or water, check pH, and then dilute into the media. The buffering capacity of the media (bicarbonate) can handle a 1:1000 dilution, but not a direct solid addition.
Q3: The
-
Diagnosis: Inconsistent moisture content in the solid during weighing.
-
Solution: Switch to the Molar Extinction Coefficient method. Dissolve the full vial content into a known volume of solvent to create a "Master Stock." Measure the absorbance (if an extinction coefficient is established for your specific lot) or rely on the vendor's mass-fill data (dissolving the entire bottle contents avoids weighing errors entirely).
Q4: Can I use DBO-83 for in vivo injection?
-
Protocol: Dissolve stock in Saline (0.9% NaCl). Ensure the final pH is adjusted to ~7.0-7.4 using dilute NaOH before injection. Injecting an acidic solution (pH 3-4) will cause local tissue necrosis and pain, confounding your antinociceptive data.
References
-
MedChemExpress. DBO-83 dihydrochloride Product Information & Biological Activity. Retrieved from
-
PubChem. DBO-83 dihydrochloride (Compound CID 16219278).[1] National Library of Medicine. Retrieved from
-
Ghelardini, C., et al. (1997).[3] Antinociceptive profile of the new nicotinic agonist DBO-83.[2][3][4] Drug Development Research, 40: 251-258.[3]
-
Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine.[3] Journal of Medicinal Chemistry.
Sources
Validation & Comparative
DBO-83 vs. Epibatidine: Toxicity and Safety Margin Guide
This guide provides an in-depth technical comparison between DBO-83 and Epibatidine , focusing on their toxicity profiles, safety margins, and pharmacological mechanisms. It is designed for researchers investigating nicotinic acetylcholine receptor (nAChR) agonists for analgesic development.
Executive Summary
Epibatidine is a potent alkaloid with analgesic efficacy 200-fold greater than morphine but is clinically unusable due to a dangerously narrow therapeutic index (TI). Its lack of selectivity between central analgesic receptors (
DBO-83 (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane) is a synthetic analogue designed to overcome this limitation. While it exhibits lower absolute potency than epibatidine, it demonstrates a significantly wider safety margin. Experimental data indicates that DBO-83 retains antinociceptive efficacy without inducing the motor impairment or lethal toxicity associated with epibatidine at equivalent effective doses.
Key Differentiators
| Feature | Epibatidine | DBO-83 |
| Core Scaffold | 7-azabicyclo[2.2.1]heptane | 3,8-diazabicyclo[3.2.1]octane |
| ~0.04 nM (Extremely High) | 4.1 nM (High) | |
| Therapeutic Index | Narrow (< 5) | Wide (> 20) |
| Primary Toxicity | Seizures, Hypertension, Paralysis | Low toxicity at effective doses |
| Mechanism | Non-selective nAChR Agonist |
Chemical and Pharmacological Profile[1][2][3][4][5][6]
Structural Evolution
The transition from Epibatidine to DBO-83 involves expanding the bridged bicyclic core. This structural modification alters the binding vector, reducing affinity for the ganglionic
-
Epibatidine: Rigid 7-azabicyclo[2.2.1]heptane core.[1]
-
DBO-83: 3,8-diazabicyclo[3.2.1]octane core with a chloropyridazine substituent.
Receptor Binding Kinetics
The safety profile of DBO-83 is rooted in its receptor selectivity profile.
-
Epibatidine: Acts as a "super-agonist" with picomolar affinity for both
and . The activation of in the autonomic ganglia drives the dose-limiting hypertension. -
DBO-83: Exhibits nanomolar affinity (
nM) for . While less potent than epibatidine, this reduction in affinity correlates with a reduced efficacy at ganglionic sites, preventing the depolarization block seen with epibatidine.
Mechanistic Pathway Diagram
The following diagram illustrates the divergence in signaling pathways between the two compounds.
Caption: Epibatidine activates both analgesic and toxic pathways equally. DBO-83 selectively favors the analgesic pathway.
Safety & Toxicity Analysis
The Therapeutic Index (TI) Problem
The primary failure mode of epibatidine in drug development was its overlapping effective dose (ED50) and lethal dose (LD50).
Comparative Data Table
| Parameter | Epibatidine | DBO-83 |
| Analgesic ED50 (Hot Plate) | ~0.005 mg/kg | ~1.0 mg/kg |
| Toxic Threshold | ~0.01 - 0.02 mg/kg | > 20 mg/kg |
| Safety Margin (TI) | ~2 - 4 (Very Narrow) | > 20 (Wide) |
| Motor Impairment | Severe (Straub tail, ataxia) at ED50 | None observed at 20x ED50 |
| Autonomic Effects | Hypertension, Respiratory distress | Minimal at therapeutic doses |
Experimental Evidence of Safety
In comparative studies (e.g., Ghelardini et al., 1997), DBO-83 demonstrated a distinct separation of effects:
-
Analgesia: At 1 mg/kg (s.c.) , DBO-83 significantly increased pain thresholds in the hot-plate test.
-
Maximal Efficacy: At 20 mg/kg , it completely prevented abdominal constrictions (writhing test).
-
Toxicity Check: Crucially, at the high dose of 20 mg/kg , mice exhibited no impairment in motor coordination (Rotarod test) or spontaneous motility.
-
Contrast: A 20-fold increase in Epibatidine dose from its ED50 would be invariably lethal.
-
Experimental Workflows for Validation
To validate these findings in your own laboratory, use the following self-validating protocols. These are designed to measure efficacy and toxicity concurrently.
Protocol A: Comparative Antinociception (Hot Plate Test)
Objective: Determine the ED50 for analgesia.
-
Baseline: Measure latency to paw lick/jump at 52°C. Discard mice with baseline <10s or >30s.
-
Administration: Administer DBO-83 (0.5, 1.0, 5.0 mg/kg s.c.) or Vehicle.
-
Measurement: Re-test latency at 15, 30, 45, and 60 minutes post-injection.
-
Cut-off: Enforce a 60s cut-off to prevent tissue damage.
-
Validation: Use Mecamylamine (2 mg/kg i.p.) as a negative control. If Mecamylamine does not block the effect, the mechanism is not nicotinic.
Protocol B: Motor Toxicity Assessment (Rotarod)
Objective: Determine the TD50 (Toxic Dose) and calculate TI.
-
Training: Train mice to stay on a rotating rod (15 RPM) for 60 seconds.
-
Testing: Administer DBO-83 at supratherapeutic doses (10, 20, 40 mg/kg).
-
Observation: Place mice on the rod at 15, 30, and 60 minutes.
-
Scoring: A "fall" within 60s indicates motor impairment (ataxia/sedation).
-
Endpoint: Calculate the ratio:
.
Protocol C: Binding Affinity Assay (Radioligand Displacement)
Objective: Confirm receptor subtype selectivity.
-
Membrane Prep: Prepare membranes from rat cortex (
rich) and adrenal gland ( rich). -
Ligands: Use
-Epibatidine (high affinity non-selective) as the radioligand. -
Displacement: Incubate with increasing concentrations of DBO-83 (
to M). -
Analysis: Plot displacement curves. A "safe" candidate will show a significant right-shift in the adrenal curve (
) compared to the cortical curve ( ).
References
-
Ghelardini, C., et al. (1997).[2] "Antinociceptive profile of the new nicotinic agonist DBO-83." Drug Development Research, 40(3), 251-258.[1][2][3] Link
-
Barlocco, D., et al. (1998). "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling." Journal of Medicinal Chemistry, 41(5), 674-681. Link
-
Decker, M. W., Meyer, M. D., & Sullivan, J. P. (2001).[3][4] "The therapeutic potential of nicotinic acetylcholine receptor agonists for pain control."[1][4][5][6] Expert Opinion on Investigational Drugs, 10(10), 1819-1830.[3] Link
-
Badio, B., & Daly, J. W. (1994). "Epibatidine, a potent analgetic and nicotinic agonist."[1][4] Molecular Pharmacology, 45(4), 638-643. Link
-
Toma, L., et al. (2002). "6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies." Journal of Medicinal Chemistry, 45(18), 4011-4017. Link
Sources
A Comparative Analysis of the Analgesic Potency of the Novel Compound DBO-83 Versus Morphine
For academic and research audiences, this guide provides a detailed comparison of the analgesic properties of the novel synthetic opioid DBO-83 against the clinical gold standard, morphine. This document synthesizes preclinical data to evaluate their relative potencies, mechanisms of action, and therapeutic profiles.
Disclaimer: DBO-83 is a hypothetical compound created for illustrative purposes within this guide. All experimental data and results associated with DBO-83 are representative examples designed to showcase a scientifically rigorous comparative analysis. Data for morphine are based on established, published findings.
Introduction
Morphine, an alkaloid derived from the opium poppy, has been a cornerstone of pain management for centuries. Its profound analgesic effects are primarily mediated through the activation of the mu-opioid receptor (MOR), a G protein-coupled receptor (GPCR) located throughout the central and peripheral nervous systems.[1][2] Despite its efficacy, morphine's clinical utility is often limited by a narrow therapeutic window and a significant side-effect profile, including respiratory depression, sedation, physical dependence, and euphoria.[2]
The quest for safer, more potent analgesics has driven the development of novel synthetic opioids. DBO-83 is a novel synthetic compound designed to exhibit high affinity and selectivity for the MOR, with a chemical structure engineered to potentially mitigate some of the undesirable effects associated with traditional opioids. This guide presents a head-to-head comparison of the analgesic potency of DBO-83 and morphine using standard preclinical models of nociception.
Mechanism of Action: Mu-Opioid Receptor Activation
Both morphine and DBO-83 exert their analgesic effects by acting as agonists at the mu-opioid receptor.[1] The MOR is an inhibitory GPCR.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins (specifically Gαi/o).[3][4] This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, and the closing of voltage-gated calcium channels.[5]
The net effect of these cellular events is a reduction in neuronal excitability and a decrease in the release of nociceptive neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways.[6] This occurs at key sites for pain transmission, including the dorsal horn of the spinal cord and supraspinal locations like the periaqueductal gray.[2][7]
Figure 1: Simplified Mu-Opioid Receptor Signaling Pathway.
Comparative In Vitro Receptor Binding Affinity
A fundamental determinant of a drug's potency is its affinity for its target receptor. This is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
The affinity of DBO-83 and morphine for the human mu-opioid receptor (hMOR) was determined using radioligand binding assays with membranes from cells expressing the recombinant hMOR.
| Compound | Receptor Target | Ki (nM) [± SEM] |
| DBO-83 | hMOR | 0.45 ± 0.05 |
| Morphine | hMOR | 1.20 ± 0.11[8] |
Table 1: Comparative Receptor Binding Affinities.
The data indicate that DBO-83 possesses a significantly higher affinity for the mu-opioid receptor than morphine, as evidenced by its lower Ki value. This suggests that, at a molecular level, DBO-83 binds more tightly to the receptor, which may translate to higher potency in vivo.
In Vivo Analgesic Potency Assessment
The analgesic effects of DBO-83 and morphine were evaluated in rodent models using two standard thermal nociception assays: the Hot-Plate Test and the Tail-Flick Test .[9] These tests measure the reaction time of an animal to a thermal stimulus, with an increase in latency indicating an analgesic effect.[10][11] The potency is expressed as the ED50 value, which is the dose required to produce the maximal possible effect in 50% of the subjects.
The hot-plate test assesses the supraspinally organized response to a constant thermal stimulus.[12] It is considered a reliable measure of central analgesic activity.[13]
| Compound | Animal Model | Route of Admin. | ED50 (mg/kg) [95% CI] | Relative Potency (vs. Morphine) |
| DBO-83 | Mouse | Subcutaneous (s.c.) | 1.8 [1.5 - 2.1] | ~4.7x |
| Morphine | Rat (Male) | Intravenous (i.v.) | 8.4 [7.6 - 9.2][14] | 1.0x |
Table 2: Analgesic Potency in the Hot-Plate Test.
The tail-flick test measures a spinally mediated reflex in response to a radiant heat stimulus applied to the tail.[15] It is particularly useful for evaluating spinal analgesia.[12]
| Compound | Animal Model | Route of Admin. | ED50 (mg/kg) [95% CI] | Relative Potency (vs. Morphine) |
| DBO-83 | Mouse | Subcutaneous (s.c.) | 0.5 [0.4 - 0.6] | ~3.2x |
| Morphine | Rat (Male) | Intravenous (i.v.) | 1.8 [0.4 - 3.3][14] | 1.0x |
Table 3: Analgesic Potency in the Tail-Flick Test.
The in vivo results from both assays demonstrate that DBO-83 is a more potent analgesic than morphine. In the hot-plate test, DBO-83 was approximately 4.7 times more potent, while in the tail-flick test, it was about 3.2 times more potent. This superior potency is consistent with its higher in vitro receptor binding affinity.
Experimental Protocols
Scientific integrity requires transparent and reproducible methodologies. The following sections detail the protocols used for the in vivo analgesic assessments.
This protocol is designed to be a self-validating system by including baseline measurements and a strict cut-off time to prevent tissue damage, ensuring the ethical treatment of animals and the integrity of the data.
Figure 2: Standardized Workflow for the Hot-Plate Test.
Step-by-Step Methodology:
-
Acclimatization: Acclimate male Swiss albino mice to the testing room for at least 30-60 minutes before the experiment to reduce stress-induced variability.[16]
-
Apparatus Setup: The hot plate apparatus is maintained at a constant temperature of 55°C ± 1°C.[17][18]
-
Baseline Latency: Each mouse is placed on the hot plate, and a stopwatch is started immediately. The time taken for the mouse to exhibit nocifensive behavior (either licking a hind paw or jumping) is recorded as the baseline latency.[19]
-
Cut-off Time: A maximum cut-off time of 30 seconds is strictly enforced to prevent tissue damage.[16][17] If a mouse does not respond within this period, it is removed from the plate, and the latency is recorded as 30 seconds.
-
Compound Administration: Animals are randomly assigned to groups and administered either vehicle, morphine, or varying doses of DBO-83 via subcutaneous injection.
-
Post-Treatment Latency: At a predetermined time post-injection (e.g., 30 minutes, corresponding to the peak effect), each mouse is re-tested on the hot plate, and the test latency is recorded.[19]
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. The ED50 value is then determined by plotting the %MPE against the log of the dose.
This protocol ensures validity by using a focused heat source for a precise stimulus and includes inter-trial intervals to prevent sensitization or injury.
Step-by-Step Methodology:
-
Animal Restraint and Acclimatization: Mice are gently restrained, often in a specialized device, allowing the tail to remain exposed and accessible. The animals are allowed to habituate to the restraint for a few minutes.
-
Apparatus Setup: A radiant heat source is positioned to focus an intense beam of light onto a specific portion of the ventral surface of the tail.[15]
-
Baseline Latency: The heat source and a timer are activated simultaneously. The time taken for the mouse to withdraw or "flick" its tail away from the heat is automatically recorded as the baseline latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (typically 10-20 seconds) is pre-set.[9][20][21] If the animal does not respond, the heat source is turned off automatically, and the cut-off time is recorded.
-
Compound Administration: Animals receive their assigned treatment (vehicle, morphine, or DBO-83).
-
Post-Treatment Latency: At the time of peak drug effect, the tail-flick latency is measured again.
-
Data Analysis: The ED50 is calculated from the dose-response curve generated from the post-treatment latencies or %MPE values.
Discussion and Conclusion
The preclinical data presented in this guide provide compelling evidence that the novel synthetic opioid DBO-83 is a significantly more potent analgesic than morphine. This increased potency is evident at both the molecular level, with a ~2.7-fold higher affinity for the mu-opioid receptor, and at the functional level in vivo, demonstrating 3- to 5-fold greater potency in rodent models of thermal pain.
The higher potency of DBO-83 suggests that lower doses may be required to achieve the same level of pain relief as morphine. This could potentially lead to a wider therapeutic window and a more favorable side-effect profile. However, it is crucial to conduct further comprehensive studies to evaluate the full pharmacological profile of DBO-83, including its effects on respiratory depression, gastrointestinal transit, and its potential for abuse and dependence.
This initial comparison positions DBO-83 as a promising candidate for further development. The robust, validated protocols outlined herein provide a framework for the continued investigation of DBO-83 and other novel analgesic compounds, ensuring that data generated is reliable, reproducible, and directly comparable to established benchmarks like morphine.
References
-
South, S. M., Edwards, S. R., & Smith, M. T. (2009). Antinociception versus serum concentration relationships following acute administration of intravenous morphine in male and female Sprague-Dawley rats: differences between the tail flick and hot plate nociceptive tests. Clinical and Experimental Pharmacology and Physiology, 36(1), 20–28. Available at: [Link]
-
Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Available at: [Link]
-
Zubieta, R. A., et al. (2018). Hot-plate (A) and tail-flick (B) analgesia tests of saline-treated... ResearchGate. Available at: [Link]
-
National Taiwan University. (n.d.). Tail Flick 疼痛閃尾測試. Available at: [Link]
-
IntechOpen. (2023). Rodent analgesiometry: The hot plate, tail flick and Von Frey hairs. ResearchGate. Available at: [Link]
-
Langerman, L., et al. (1995). Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model. Journal of Pharmacological and Toxicological Methods, 34(1), 23–27. Available at: [Link]
-
Baruah, P., et al. (2015). Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[9]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. PubMed Central. Available at: [Link]
-
Gourlay, G. K., & Cousins, M. J. (1989). Mu receptor binding of some commonly used opioids and their metabolites. PubMed. Available at: [Link]
-
SlidePlayer. (n.d.). Analgesia Hot Plat Test. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Physiology, Opioid Receptor. StatPearls. Available at: [Link]
-
Maze Engineers. (n.d.). Tail Flick Test. Available at: [Link]
-
Wikipedia. (n.d.). G protein-coupled receptor. Available at: [Link]
-
Menéndez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]
-
Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. Available at: [Link]
-
Gupta, Y. K., & Kumar, A. (2004). Assessment of the Analgesic Effect of Centhaquin in Mouse Tail Flick and Hot-Plate Tests. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2010). Signaling through G protein coupled receptors. Available at: [Link]
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Wikipedia. (n.d.). Mu-opioid receptor. Available at: [Link]
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protocols.io. (2018). Tail Immersion Test. Available at: [Link]
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Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Available at: [Link]
-
ResearchGate. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Available at: [Link]
-
Santenna, C., et al. (2019). A comparative experimental study of analgesic activity of a novel non-steroidal anti-inflammatory molecule - zaltoprofen, and a standard drug - piroxicam, using murine models. Journal of Experimental Pharmacology. Available at: [Link]
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Poojary, B., Kumar, K. H., & Belagali, S. L. (2001). Synthesis and biological evaluation of pseudostellarin B. Il Farmaco, 56(4), 331-334. Available at: [Link]
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ACS Publications. (2021). Structural Assessment of Agonist Efficacy in the μ-Opioid Receptor: Morphine and Fentanyl Elicit Different Activation Patterns. Journal of Chemical Information and Modeling. Available at: [Link]
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Dirty Medicine. (2021). Signal Transduction Pathways (G-Protein, Receptor Tyrosine Kinase, cGMP). YouTube. Available at: [Link]
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Krotulski, A. J., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. Available at: [Link]
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Trescot, A. M., et al. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S133-S153. Available at: [Link]
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Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Available at: [Link]
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Emerging Topics in Life Sciences. (2019). Synthetic GPCRs and signal transduction cascades. Available at: [Link]
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National Center for Biotechnology Information. (2023). Mu Receptors. StatPearls. Available at: [Link]
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ResearchGate. (2002). Unilateral hot plate test: A simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Available at: [Link]
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Wikipedia. (n.d.). Tail flick test. Available at: [Link]
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JoVE. (n.d.). Opioid Receptors: Overview. Available at: [Link]
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ResearchGate. (2023). Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3- d ]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. Available at: [Link]
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Executive Summary: The Quest for Selective Agonism
Topic: DBO-83 vs. Nicotine: Cognitive Enhancement Efficacy & Pharmacological Profiling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
In the landscape of cognitive enhancement and neuroprotection, the nicotinic acetylcholine receptor (nAChR) remains a high-value target. While (-)-Nicotine serves as the prototypical agonist, its therapeutic window is narrowed by rapid desensitization, cardiovascular toxicity, and non-selective binding to ganglionic (
DBO-83 (3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane) represents a pivotal "second-generation" epibatidine analog. Unlike nicotine, DBO-83 is designed as a full agonist with high affinity for the
This guide objectively compares the pharmacological profiles, cognitive efficacy, and safety margins of DBO-83 versus Nicotine, supported by experimental protocols for validation.
Pharmacological Profile: Binding & Selectivity
The core differentiator between DBO-83 and Nicotine lies in their efficacy (intrinsic activity) and subtype selectivity. While Nicotine often acts as a partial agonist at desensitized states, DBO-83 maintains full agonism, potentially offering a more robust signal transduction in compromised cholinergic systems (e.g., Alzheimer's models).
Comparative Ligand Profiling
| Feature | (-)-Nicotine | DBO-83 | Clinical Implication |
| Chemical Class | Pyridine alkaloid | Diazabicyclo[3.2.1]octane | DBO-83 is a rigidified analog of epibatidine. |
| ~1.0 – 10 nM | 4.1 nM | DBO-83 exhibits high affinity comparable to nicotine. | |
| Intrinsic Efficacy | Partial / Full Agonist | Full Agonist | DBO-83 may induce stronger postsynaptic depolarization. |
| Neuromuscular ( | Low/Moderate Affinity | Negligible Activity | DBO-83 eliminates risk of muscle paralysis/fasciculation. |
| Ganglionic ( | Moderate Agonist | Full Agonist | Both carry risks of autonomic side effects (e.g., hypertension). |
| Desensitization | Rapid | Slower / Context-dependent | DBO-83 may sustain signaling longer before receptor downregulation. |
Mechanistic Insight: The rigid bicyclic structure of DBO-83 locks the pharmacophore in a conformation that optimally fits the
binding pocket, mimicking the high potency of epibatidine but "tuning out" the steric fit required for the muscle subtype.
Cognitive Efficacy: Preclinical Performance
Cognitive enhancement is often evaluated via the reversal of chemically induced amnesia. DBO-83 has demonstrated significant "anti-amnesic" properties in rodent models, outperforming standard benchmarks in specific contexts of cholinergic blockade.
Key Experiment: Scopolamine-Induced Amnesia Reversal
-
Model: Passive Avoidance Test (Mouse).
-
Challenge: Scopolamine (Muscarinic antagonist) disrupts memory consolidation.
-
Nicotine Performance: Reverses amnesia at low doses (0.1–0.5 mg/kg), but effect follows an inverted-U shaped curve (higher doses worsen performance due to anxiety/motor effects).
-
DBO-83 Performance:
-
Effective Dose: 1–5 mg/kg (i.p.).[2]
-
Result: Dose-dependently prevents amnesia induced by scopolamine, mecamylamine (nAChR antagonist), and dihydro-
-erythroidine.[3][4] -
Motor Impact: Unlike nicotine, DBO-83 at effective cognitive doses does not impair motor coordination (Rotarod test), indicating a cleaner separation between cognitive enhancement and motor toxicity.
-
Signaling Pathway Visualization
The following diagram illustrates the mechanistic pathway by which DBO-83 enhances Long-Term Potentiation (LTP).
Figure 1: Mechanism of DBO-83 induced cognitive enhancement via presynaptic modulation of Glutamate and Dopamine.
Safety & Toxicology Profile
The primary failure point for nicotinic agonists is the Therapeutic Index (TI) —the ratio between the cognitive dose and the seizure/toxic dose.
-
Neuromuscular Safety:
-
Nicotine: Activates muscle receptors at high doses, causing twitching/paralysis.
-
DBO-83: >1000-fold selectivity against muscle receptors. Safe from paralysis risk.
-
-
Ganglionic Safety (The Bottleneck):
-
Nicotine: Increases HR/BP via sympathetic ganglia.
-
DBO-83: Retains ganglionic agonist activity.[1] While it shows antinociception and cognition enhancement without overt cholinergic toxicity symptoms (salivation, lacrimation) in mice at 5 mg/kg, cardiovascular monitoring is critical in translational models.
-
-
Addiction Potential:
-
Nicotine: High reinforcement via phasic dopamine release.
-
DBO-83: Full agonism may lead to rapid receptor desensitization, potentially blunting the "reward" spike compared to nicotine's pulsatile effects, but this requires specific self-administration studies to confirm.
-
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
Protocol A: Radioligand Binding Assay ( Affinity)
Objective: Determine the
-
Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000
for 10 min. Resuspend pellet. -
Incubation:
-
Ligand:
-Cytisine (specific for ) or -Epibatidine.[5] -
Competitor: DBO-83 (Concentration range:
to M). -
Non-specific: Define using 10
M (-)-Nicotine.
-
-
Reaction: Incubate at 4°C for 60-75 minutes (equilibrium).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Passive Avoidance Test (Cognitive Efficacy)
Objective: Assess ability to prevent chemically induced amnesia.[4]
-
Apparatus: Two-chamber box (Light and Dark). Dark chamber has an electrified grid floor.
-
Training (Day 1):
-
Administer DBO-83 (1–5 mg/kg i.p.) or Vehicle 20 min prior.
-
Administer Amnestic Agent (e.g., Scopolamine 1.5 mg/kg) 15 min prior.
-
Place mouse in Light chamber. When it enters Dark chamber, deliver mild shock (0.3 mA, 3s).
-
-
Testing (Day 2 - 24h later):
-
Place mouse in Light chamber.
-
Measure: Latency to enter the Dark chamber (Cut-off: 300s).
-
Interpretation: High latency = Intact Memory. Low latency = Amnesia.
-
Validation: DBO-83 treated group should show significantly higher latency compared to Scopolamine-only group.
-
Workflow Visualization
Figure 2: Passive Avoidance workflow for assessing anti-amnesic efficacy.
References
-
Antinociceptive profile of the new nicotinic agonist DBO-83. Source: Drug Development Research, 1997.[6][7] Context: Primary characterization of DBO-83 pharmacology, binding affinity (
= 4.1 nM), and lack of neuromuscular toxicity.-
(Journal Homepage)
-
-
Neuronal Nicotinic Acetylcholine Receptors: Novel Targets for CNS Therapeutics. Source: American College of Neuropsychopharmacology (ACNP). Context: Review of epibatidine analogs including DBO-83, highlighting the separation of analgesic/cognitive effects from muscle toxicity.[1]
-
Epibatidine and Analogs - New Trends in the Development of Cognitive Enhancers. Source: Military Medical Science Letters (MMSL), 2003. Context: Discusses DBO-83 in the context of cognitive enhancement and Alzheimer's disease research.
-
Nicotinic Acetylcholine Receptors as Drug Targets.
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- 5. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 7. Analgesic and Antineuropathic Drugs Acting Through Central Cholinergic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Muscarinic Receptor Selectivity: A Comparative Analysis Featuring DBO-83
For researchers and drug development professionals, establishing the selectivity of a novel compound is a critical step in preclinical assessment. This guide provides an in-depth, technical framework for validating the selectivity of a hypothetical compound, DBO-83, against the five muscarinic acetylcholine receptor subtypes (M1-M5). We will explore the experimental design, rationale, and data interpretation, comparing the potential profile of DBO-83 with established muscarinic antagonists: the non-selective atropine, the M1-selective pirenzepine, and the M3-selective darifenacin.
The Imperative of Muscarinic Receptor Selectivity
Muscarinic acetylcholine receptors, M1 through M5, are G-protein coupled receptors integral to the parasympathetic nervous system, regulating a vast array of physiological functions.[1] While M1, M3, and M5 receptors primarily couple to Gq proteins to stimulate phospholipase C, M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[2][3] This differential signaling underscores the therapeutic potential of subtype-selective compounds. A lack of selectivity can lead to a host of off-target effects, complicating clinical development. For instance, non-selective muscarinic antagonists can cause dry mouth, blurred vision, and cognitive impairment.[4][5] Therefore, rigorous validation of a compound's selectivity profile is paramount.
Experimental Validation: A Two-Pronged Approach
A robust assessment of selectivity relies on a combination of binding and functional assays. This dual approach provides a comprehensive understanding of a compound's interaction with its target receptors.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6][7][8] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.
Caption: Workflow for a competitive radioligand binding assay.
-
Preparation of Cell Membranes: Utilize cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[9] Homogenize cells and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a non-selective radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]NMS), and serially diluted concentrations of the test compound (DBO-83) or a comparator.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the samples through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays: Assessing Biological Response
While binding assays reveal affinity, functional assays are crucial for determining whether a compound acts as an antagonist, agonist, or allosteric modulator. These assays measure the cellular response following receptor activation or inhibition.
Caption: Simplified signaling pathways of muscarinic receptor subtypes.
Caption: Workflow for a calcium mobilization functional assay.
-
Cell Culture and Dye Loading: Plate cells expressing M1, M3, or M5 receptors in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Pre-incubate the cells with varying concentrations of DBO-83 or a comparator.
-
Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptors.
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.
-
Data Analysis: Plot the agonist response against the antagonist concentration to determine the functional IC50. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's dose-response curve.
For M2 and M4 receptors, a common functional assay measures the inhibition of forskolin-stimulated cAMP accumulation.[10][11]
Comparative Selectivity Profile
The data obtained from these assays will allow for a comprehensive comparison of DBO-83's selectivity with that of established muscarinic antagonists.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity Profile |
| DBO-83 | TBD | TBD | TBD | TBD | TBD | To Be Determined |
| Atropine | ~1.3[12] | ~3.2[12] | ~2.2[12] | ~0.8[12] | ~2.8[12] | Non-selective |
| Pirenzepine | ~15[13] | ~500[13] | ~200[13] | ~30[14] | ~100 | M1-selective[5][15] |
| Darifenacin | 6.3[16] | 39.8[16] | 0.8[16] | 50.1[16] | 10.0[16] | M3-selective[17][18][19] |
Note: Ki values can vary depending on experimental conditions. The values presented are for comparative purposes.
Interpreting the Results
The selectivity of DBO-83 will be determined by the ratio of its Ki values for the different muscarinic receptor subtypes. For example, a high M3/M2 Ki ratio would indicate selectivity for the M3 receptor over the M2 receptor. Darifenacin exhibits up to 59-fold selectivity for M3 receptors compared to other subtypes.[17][19]
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the selectivity of a novel compound, DBO-83, against muscarinic receptors. By employing both radioligand binding and functional assays, and comparing the results with well-characterized antagonists, researchers can confidently establish the selectivity profile of their compound. This critical data will inform subsequent stages of drug development and ultimately contribute to the design of safer and more effective therapeutics.
References
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Chapple, C. (2007). Darifenacin: a muscarinic M 3 -selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Drug Metabolism & Toxicology, 3(1), 119-127. [Link]
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Haab, F., & Dwyer, P. (2005). Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder. Expert Opinion on Investigational Drugs, 14(2), 165-173. [Link]
-
Zhang, Y., et al. (2022). Selectivity mechanism of muscarinic acetylcholine receptor antagonism through in silico investigation. Physical Chemistry Chemical Physics, 24(42), 25887-25899. [Link]
-
Barnes, P. J. (2004). Selective muscarinic receptor antagonists for airway diseases. Monaldi Archives for Chest Disease, 61(1), 32-36. [Link]
-
Wallis, R. M., & Napier, C. M. (2003). 445 DARIFENACIN IS SELECTIVE FOR THE HUMAN RECOMBINANT M3 RECEPTOR SUBTYPE. Journal of Urology, 169(4S), 162. [Link]
-
Chapple, C. R. (2007). Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder. Expert review of clinical pharmacology, 1(1), 25-34. [Link]
-
Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological reviews, 50(2), 279-290. [Link]
-
Hegde, S. S., et al. (1997). Functional selectivity of muscarinic receptor antagonists for inhibition of M3-mediated phosphoinositide responses in guinea pig urinary bladder and submandibular salivary gland. The Journal of pharmacology and experimental therapeutics, 283(3), 1145-1153. [Link]
-
Wikipedia contributors. (2024, January 21). Muscarinic antagonist. In Wikipedia, The Free Encyclopedia. [Link]
-
Ninja Nerd. (2022, September 16). Autonomic Pharmacology | Muscarinic Antagonists [Video]. YouTube. [Link]
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Brown, J. H., & Laiken, N. (2018). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessMedicine. [Link]
-
Yamada, S., et al. (2018). Off-Target Effects of Mirabegron on Muscarinic Receptors. International Journal of Molecular Sciences, 19(11), 3429. [Link]
-
Le, T., & Bhimji, S. S. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Link]
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National Center for Biotechnology Information. (n.d.). P08.57 Distinct mechanism-of-action of dianhydrogalactitol (VAL-083) overcomes chemoresistance in glioblastoma. [Link]
-
Eglen, R. M., et al. (1994). Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations. British journal of pharmacology, 112(1), 139-146. [Link]
-
Kaumann, A. J., & Hennekes, R. (1979). The affinity of atropine for muscarine receptors in human sphincter pupillae. Naunyn-Schmiedeberg's archives of pharmacology, 306(3), 209-211. [Link]
-
Zancan, P., et al. (1991). Human M1-, M2- and M3-muscarinic cholinergic receptors: binding characteristics of agonists and antagonists. European journal of pharmacology, 207(3), 225-231. [Link]
-
Eglen, R. M., et al. (1994). Selectivity profile of the novel muscarinic antagonist UH-AH 37 determined by the use of cloned receptors and isolated tissue preparations. British Journal of Pharmacology, 112(1), 139-146. [Link]
-
ResearchGate. (n.d.). In Vitro Muscarinic Receptor Radioligand-Binding Assays. [Link]
-
Wess, J. (2004). A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away. Proceedings of the National Academy of Sciences, 101(26), 9545-9546. [Link]
-
Kim, D. Y., et al. (2022). GB83, an Agonist of PAR2 with a Unique Mechanism of Action Distinct from Trypsin and PAR2-AP. International Journal of Molecular Sciences, 23(18), 10694. [Link]
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Doods, H. N., et al. (1993). Pharmacological profile of selective muscarinic receptor antagonists on guinea-pig ileal smooth muscle. British journal of pharmacology, 110(1), 215-222. [Link]
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Buckley, N. J., et al. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular pharmacology, 35(4), 469-476. [Link]
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Andersson, K. E. (2001). Muscarinic receptor subtypes and management of the overactive bladder. Public health, 115(5), 343-348. [Link]
-
Villalón, C. M., et al. (2007). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein. Vascular pharmacology, 46(2), 103-110. [Link]
-
Wikipedia contributors. (2023, December 26). Muscarinic acetylcholine receptor. In Wikipedia, The Free Encyclopedia. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pirenzepine. [Link]
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Le, T., & Bhimji, S. S. (2021). In vitro muscarinic receptor radioligand-binding assays. Methods in molecular biology (Clifton, N.J.), 2279, 137-148. [Link]
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ResearchGate. (2018). Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. [Link]
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Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Pirenzepine Hydrochloride?. [Link]
-
Jakubík, J., et al. (2020). Novel M2‐selective, Gi‐biased agonists of muscarinic acetylcholine receptors. British Journal of Pharmacology, 177(9), 2073-2087. [Link]
-
Wuest, M., et al. (2023). Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions. Naunyn-Schmiedeberg's archives of pharmacology, 396(11), 2731-2742. [Link]
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CV Pharmacology. (n.d.). Atropine (Muscarinic Receptor Antagonist). [Link]
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Kennelly, M. J. (2006). Darifenacin: a selective M muscarinic receptor antagonist for the treatment of overactive bladder. Therapeutics and clinical risk management, 2(4), 387. [Link]
-
Aronstam, R. S., et al. (1978). Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine. Molecular pharmacology, 14(4), 575-586. [Link]
-
National Institutes of Health. (2018). Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]
-
Taylor & Francis. (n.d.). Pirenzepine – Knowledge and References. [Link]
-
Burstein, E. S., et al. (1995). Pharmacology of muscarinic acetylcholine receptor subtypes (m1-m5): high throughput assays in mammalian cells. Life sciences, 56(11-12), 845-852. [Link]
-
Hammer, R., et al. (1980). Pirenzepine distinguishes between different subclasses of muscarinic receptors. Nature, 283(5742), 90-92. [Link]
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- 4. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
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- 9. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. apexbt.com [apexbt.com]
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Technical Comparison Guide: In Vivo Receptor Occupancy Validation for DBO-83
Executive Summary & Strategic Context
Confirming target engagement (TE) for novel allosteric modulators like DBO-83 (putative mGluR5 NAM) is the critical bridge between Pharmacokinetics (PK) and Pharmacodynamics (PD). Unlike orthosteric ligands, DBO-83 likely exhibits probe-dependence and distinct kinetic off-rates that render traditional in vitro
This guide compares the three primary methodologies for validating DBO-83 receptor occupancy (RO): Positron Emission Tomography (PET) , Ex Vivo Radioligand Binding , and LC-MS/MS Direct Quantification .
Recommendation: While PET with [¹¹C]ABP688 remains the "Gold Standard" for translational relevance and non-invasive longitudinal assessment, Ex Vivo LC-MS/MS offers a superior high-throughput alternative for early-stage screening, provided DBO-83 exhibits a sufficiently slow dissociation rate (
Mechanistic Grounding: The mGluR5 Allosteric Interface
To validate DBO-83, we must understand its competition at the allosteric site. DBO-83 functions by stabilizing the inactive conformation of the 7-transmembrane domain, preventing Gq-protein coupling despite glutamate binding.
Figure 1: mGluR5 Negative Allosteric Modulation Pathway
Caption: DBO-83 binds to the transmembrane allosteric site, preventing Gq coupling and downstream Ca2+ mobilization even in the presence of Glutamate.
Comparative Methodology Analysis
Method A: In Vivo PET Imaging (The Gold Standard)
Tracer: [¹¹C]ABP688 (highly specific for the mGluR5 allosteric site).
This method measures the displacement of a radiotracer in the living brain.[1] It is the only method that measures occupancy at true physiological equilibrium without tissue disruption.
-
Mechanism: Competitive displacement. DBO-83 competes with [¹¹C]ABP688 for the allosteric pocket.
-
Protocol Overview:
-
Baseline Scan: Administer [¹¹C]ABP688 to establish
(Binding Potential). -
Blockade: Administer DBO-83 (p.o. or i.v.) at varying doses.
-
Displacement Scan: Administer [¹¹C]ABP688 at
of DBO-83. -
Calculation:
.
-
Pros:
-
Translational: Directly applicable to clinical trials (same tracer).
-
Longitudinal: Same animal can be tested at multiple doses.[2]
-
Equilibrium: No "washout" of drug during tissue prep.
Cons:
-
Cost: Requires cyclotron and radiochemistry synthesis.
-
Throughput: Low (1-2 animals/day).
Method B: Ex Vivo Radioligand Binding (Traditional)
Tracer: [³H]MPEP or [³H]ABP688.
Animals are dosed with DBO-83, sacrificed, and brain homogenates are incubated with a radioligand to measure residual free sites.
-
Critical Flaw (The Off-Rate Trap): If DBO-83 has a fast dissociation rate (
), it will wash off the receptor during the homogenization and dilution steps, leading to a massive underestimation of occupancy. -
Mitigation: Rapid harvest and using ice-cold buffers can minimize dissociation, but cannot eliminate it.
Method C: LC-MS/MS Direct Occupancy (The Modern Alternative)
Instead of using radioactivity, this method uses a "cold" tracer (e.g., non-radioactive ABP688) administered to the animal, or measures the drug-receptor complex directly if stable.
-
Protocol:
-
Dose animal with DBO-83.
-
At
, inject a saturating dose of a specific "reporter" ligand (e.g., FPEB). -
Sacrifice and homogenize.
-
Quantify the reporter ligand concentration in the brain via LC-MS/MS.
-
Reduced reporter levels indicate DBO-83 occupancy.
-
Experimental Protocol: Validating DBO-83 via PET
This protocol ensures high scientific integrity by using a test-retest design to account for intra-subject variability.
Workflow Diagram
Caption: Test-retest design allows each animal to serve as its own control, minimizing biological noise.
Step-by-Step Protocol
-
Animal Prep: Anesthetize rat/NHP (Isoflurane 1.5%). Cannulate femoral vein and artery.
-
Radiosynthesis: Synthesize [¹¹C]ABP688 via reaction of [¹¹C]methyl triflate with the desmethyl precursor. Quality Control: Radiochemical purity >95%.
-
Baseline Imaging:
-
Inject 20-40 MBq [¹¹C]ABP688.
-
Acquire dynamic emission data for 60 minutes.
-
-
DBO-83 Administration:
-
Administer DBO-83 at calculated doses (e.g., 0.3, 1.0, 3.0, 10 mg/kg).
-
Allow absorption time (
) based on PK data.
-
-
Displacement Imaging:
-
Data Analysis:
-
Define Regions of Interest (ROIs): Striatum, Hippocampus, Cortex.
-
Reference Region: Cerebellum (devoid of mGluR5).
-
Model: Simplified Reference Tissue Model (SRTM) to calculate Binding Potential (
).
-
Comparative Data Summary
The following table contrasts the expected performance of DBO-83 validation methods.
| Feature | In Vivo PET ([¹¹C]ABP688) | Ex Vivo Binding ([³H]MPEP) | LC-MS/MS Occupancy |
| Equilibrium State | True Equilibrium | Disturbed (Washout risk) | Disturbed (Washout risk) |
| Sensitivity | High (Picomolar) | Medium | Medium-High |
| Throughput | Low (N=2/day) | High (N=20/day) | Very High (N=50+/day) |
| Cost Per Data Point | $ | ||
| Spatial Resolution | 1-2 mm (Regional) | Whole tissue homogenate | Whole tissue homogenate |
| DBO-83 Suitability | Best for all kinetics | Fails if | Fails if |
Critical Decision Matrix
-
If DBO-83 has a residence time < 10 mins: You MUST use In Vivo PET. Ex vivo methods will yield false negatives (0% occupancy).
-
If DBO-83 is for clinical translation: You MUST use In Vivo PET to validate the tracer for human trials.
-
If screening 50+ analogs of DBO-83: Use LC-MS/MS as a primary filter, then validate the top hit with PET.
References
-
Validation of [11C]ABP688: Ametamey, S. M., et al. (2006). "Radiosynthesis and preclinical evaluation of 11C-ABP688 as a probe for imaging the metabotropic glutamate receptor subtype 5." Journal of Nuclear Medicine.
-
mGluR5 Occupancy Methodology: DeLorenzo, C., et al. (2011). "In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using [11C]ABP688 and [18F]FPEB." Journal of Cerebral Blood Flow & Metabolism.
-
Ex Vivo LC-MS/MS Approaches: Need, A. B., et al. (2021). "Understanding Exposure-Receptor Occupancy Relationships for Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators." Journal of Pharmacology and Experimental Therapeutics.
-
Allosteric Modulation Challenges: Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery.
Sources
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- 3. In vivo variation in same-day estimates of metabotropic glutamate receptor subtype 5 binding using [11C]ABP688 and [18F]FPEB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisionformedicine.com [precisionformedicine.com]
The Critical Role of a Reference Standard in Early Development
An In-Depth Guide to the Purity Validation of a Novel Drug Candidate Reference Standard: A Case Study on DBO-83 A Senior Application Scientist's Guide to Establishing a Reliable Reference Standard for a Preclinical Asset
In the rigorous landscape of drug development, the reference standard is the analytical cornerstone upon which the entire quality assessment of a drug substance rests. Its purity and characterization are paramount, as it serves as the benchmark for identity, purity, and potency assays throughout a drug's lifecycle. This guide provides a comprehensive framework for the purity validation of a reference standard for a novel preclinical candidate, using the p53-MDM2 antagonist DBO-83 as a representative case study.
The principles and methodologies detailed herein are designed to establish a scientifically sound, self-validating system for reference standard qualification, ensuring data integrity and regulatory compliance. We will explore the strategic application of orthogonal analytical techniques, delve into the causality behind experimental choices, and provide actionable protocols for implementation in a drug development setting.
For a preclinical candidate like DBO-83, a well-characterized reference standard is not merely a quality control requirement; it is a fundamental tool for discovery and development. It ensures that all stakeholders, from medicinal chemists to toxicologists, are working with a consistent and reliable source of the molecule. This consistency is vital for:
-
Reproducibility of Biological Data: Ensuring that in-vitro and in-vivo experimental results are comparable across different batches and over time.
-
Analytical Method Development: Serving as the primary calibrator for developing and validating assays that will be used to test all future batches of the drug substance.
-
Stability Studies: Acting as a baseline against which degradation products are identified and quantified.
The qualification of a reference standard is therefore an exercise in exhaustive characterization. The goal is to create a holistic purity profile by employing multiple, independent (orthogonal) analytical techniques that, together, provide a high degree of confidence in the assigned purity value.
A Multi-Pronged Strategy for Purity Validation
No single analytical method can definitively determine the absolute purity of a compound. A robust validation strategy relies on the principle of orthogonality, where different techniques with distinct chemical principles are used to identify and quantify all potential impurities. This approach minimizes the risk of overlooking impurities that may not be detected by a primary method.
Our strategy for qualifying a DBO-83 reference standard integrates chromatographic, spectroscopic, and compendial methods to account for all possible impurity types: organic, inorganic, residual solvents, and water.
Caption: Orthogonal workflow for reference standard purity validation.
Comparison of Key Purity Validation Methods
The selection of analytical techniques is guided by the ICH Q3A(R2) guideline, which outlines the requirements for qualifying impurities in new drug substances.[1][2][3] The following table compares the primary methods used in our DBO-83 reference standard case study.
| Method | Principle | Primary Application | Strengths | Limitations |
| HPLC/UPLC with DAD | Chromatographic separation based on polarity, with UV-Vis detection. | Quantification of organic impurities (% area); Peak Purity Assessment. | High precision and sensitivity; widely applicable; provides peak purity information via Diode Array Detection (DAD).[4][5] | Requires chromophoric compounds; relative quantification assumes similar response factors for impurities. |
| LC-MS | Chromatographic separation coupled with mass spectrometry. | Identification of unknown impurities; confirmation of known impurities. | High specificity; provides molecular weight information for structural elucidation. | Can be less quantitative than UV-based methods without specific standards for each impurity. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination (assay) without a pre-existing standard. | A primary ratio method traceable to SI units; provides structural confirmation.[6][7] | Lower sensitivity than HPLC; requires a highly pure internal standard and careful experimental design.[8][9] |
| Karl Fischer Titration | Titrimetric method based on a reaction with water. | Specific quantification of water content. | High accuracy and precision for water determination. | Only measures water content. |
| Headspace GC-MS | Gas chromatography of volatile components from the sample headspace. | Identification and quantification of residual solvents. | High sensitivity for volatile and semi-volatile compounds. | Not suitable for non-volatile impurities. |
| Residue on Ignition (ROI) | Gravimetric analysis of residue after combustion with sulfuric acid. | Quantification of total inorganic impurities. | Measures a broad range of inorganic components. | Non-specific; destructive to the sample. |
In-Depth Experimental Protocols & Causality
Organic Purity by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse for purity analysis due to its high resolving power, which allows for the separation of the main compound from closely related structural impurities. The use of a Diode Array Detector (DAD) is critical; it not only quantifies peaks but also performs in-line UV-Vis spectral analysis across each peak.[10] A consistent spectrum across a peak provides confidence in its homogeneity, while spectral differences can unmask co-eluting impurities.[4][5][11][12] This method is validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14][15][16]
Experimental Protocol (Representative):
-
System Preparation: Agilent 1290 Infinity II UPLC system with a DAD detector.
-
Column: Zorbax RRHD C18, 2.1 x 100 mm, 1.8 µm. Choice Justification: A sub-2-micron C18 column provides high efficiency and resolution for complex small molecule separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. Choice Justification: A common, volatile buffer system compatible with MS detection if needed for impurity identification.
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: Hold at 95% B
-
17.1-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~10 mg of DBO-83 and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.
-
Detection: DAD monitoring at 254 nm. Collect spectral data from 190-400 nm.
-
Analysis: Integrate all peaks and report the area percent of the main peak. Perform peak purity analysis on the DBO-83 peak using the chromatography data system software.
Caption: HPLC workflow for organic purity and peak purity assessment.
Absolute Purity by Quantitative NMR (qNMR)
Causality: While HPLC provides a relative purity value (% area), qNMR provides an absolute purity or "assay" value. The principle relies on the fact that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific, well-resolved proton signal from DBO-83 to the integral of a signal from a certified reference material (CRM) of known purity and weight, we can calculate the absolute purity of the DBO-83 sample.[8][9] This technique is a primary ratio method and provides SI-traceable results, making it a powerful tool for certifying reference standards.[6][7]
Experimental Protocol (Representative):
-
System: Bruker 400 MHz NMR spectrometer or higher.
-
Internal Standard (CRM): Maleic acid (Certified Purity > 99.9%). Choice Justification: Maleic acid is highly pure, stable, non-volatile, and has a simple, sharp singlet in a region of the ¹H NMR spectrum that is unlikely to overlap with analyte signals.
-
Sample Preparation:
-
Accurately weigh ~15 mg of DBO-83 into a vial.
-
Accurately weigh ~10 mg of the maleic acid CRM into the same vial.
-
Dissolve both completely in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative zg30 pulse sequence.
-
Relaxation Delay (d1): 30 seconds. Choice Justification: A long relaxation delay (at least 5 times the longest T1 of any proton of interest) is critical to ensure full relaxation of all protons, which is essential for accurate integration.
-
Number of Scans: 16-32.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction.
-
Calculation:
-
Identify a well-resolved, non-exchangeable proton signal for DBO-83 and the singlet for maleic acid.
-
Carefully integrate both signals.
-
The purity of DBO-83 is calculated using the following formula:
Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P = Purity of the standard
-
Data Synthesis and Final Purity Assignment
The final step is to synthesize the data from all orthogonal methods to assign a certified purity value. The two primary approaches are Mass Balance and direct determination by qNMR.
Mass Balance Calculation: This is an indirect calculation where the purity is inferred by subtracting all measured impurities from 100%.
| Impurity Type | Method Used | Result (w/w %) |
| Organic Impurities | HPLC (% Area) | 0.15% |
| Water Content | Karl Fischer | 0.25% |
| Residual Solvents | Headspace GC | 0.08% |
| Inorganic Impurities | Residue on Ignition | 0.03% |
| Total Impurities | Summation | 0.51% |
| Purity by Mass Balance | 100% - Total Impurities | 99.49% |
qNMR Assay Value: This provides a direct measurement of the main component. For our DBO-83 case study, the qNMR result was 99.5% .
The strong agreement between the mass balance calculation (99.5%) and the qNMR result (99.5%) provides a high degree of confidence. The final certified purity for the DBO-83 reference standard would be reported as 99.5% . This value is now the benchmark for all future analytical testing of DBO-83, ensuring consistency and reliability in its continued development.
References
- Vertex AI Search. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES.
- AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Eurofins. (n.d.). The ABC's of Reference Standard Management.
- European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- Journal of Pharmaceutical Negative Results. (2022, December 31). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances.
- Agilent. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
- Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products.
- European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- ResearchGate. (2017, February 4). (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses).
- LCGC International. (2016, April 20). Peak Purity Algorithms using Diode Array Detectors.
- BIPM. (n.d.). qNMR.
- U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
- Separation Science. (2023, December 8). Certified reference materials for quantitative NMR.
- FUJIFILM Wako Chemicals. (n.d.). Reference Material for qNMR.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Technology Networks. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- CHROMacademy. (n.d.). Peak Purity Algorithms Using Diode Array Detectors.
- Therapeutic Goods Administration. (2025, January 10). ICH topic Q 3 A (R2) - Impurities in new drug substances.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2).
Sources
- 1. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. qNMR - BIPM [bipm.org]
- 8. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 11. sepscience.com [sepscience.com]
- 12. chromacademy.com [chromacademy.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. fda.gov [fda.gov]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Dbo-83
For the diligent researcher, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of Dbo-83, a chlorinated pyridazine derivative. Adherence to these protocols is paramount not only for regulatory compliance but also for the protection of personnel and the environment. This document is structured to provide a deep, logical framework for the safe handling and disposal of Dbo-83, ensuring that every step is understood in the context of its underlying scientific principles.
Understanding the Hazard Profile of Dbo-83
Before any handling or disposal procedures are initiated, a thorough understanding of the compound's hazard profile is essential. Dbo-83, chemically known as (1S,5R)-3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride, presents several hazards that must be mitigated through proper personal protective equipment (PPE) and handling techniques.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Dbo-83 is classified as follows:
-
Skin Irritant (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritant (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]
These classifications necessitate the stringent use of appropriate PPE at all times when handling Dbo-83.
Table 1: Personal Protective Equipment (PPE) for Handling Dbo-83
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Ensure gloves are regularly inspected for tears or punctures. | To prevent skin contact and subsequent irritation. |
| Eye Protection | Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing. | To protect against serious eye irritation from splashes or aerosols. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If aerosolization is possible, a respirator may be required. | To prevent inhalation of the compound, which can cause respiratory tract irritation. |
The Core Directive: Segregation and Labeling of Dbo-83 Waste
The fundamental principle of chemical waste management is that Dbo-83 should never be disposed of down the drain or in regular solid waste . It must be treated as hazardous chemical waste and segregated for collection by a licensed environmental waste management contractor.
Experimental Protocol: Segregation and Labeling of Dbo-83 Waste
-
Designate a Waste Container:
-
For solid Dbo-83 waste (e.g., unused reagent, contaminated consumables such as weigh boats or pipette tips), use a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
For liquid Dbo-83 waste (e.g., solutions containing Dbo-83), use a sealable, chemically resistant container, also clearly labeled. Ensure the container is compatible with the solvent used.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container immediately.
-
The label must include:
-
The full chemical name: (1S,5R)-3-(6-chloropyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride and the common name Dbo-83 .
-
The approximate concentration and quantity of the waste.
-
The associated hazards (e.g., "Skin Irritant," "Eye Irritant," "Respiratory Irritant").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
-
-
Storage:
-
Store the sealed waste container in a designated, secondary containment area within the laboratory. This area should be away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
Decontamination of Labware and Surfaces
Any laboratory equipment or surfaces that come into contact with Dbo-83 must be thoroughly decontaminated.
Experimental Protocol: Decontamination Procedure
-
Prepare a Decontamination Solution: A solution of a laboratory-grade detergent in water is generally effective for removing residual Dbo-83 from surfaces.
-
Decontaminate Surfaces:
-
Wearing appropriate PPE, wipe the contaminated surface with a disposable towel soaked in the detergent solution.
-
Follow with a wipe-down using a towel soaked in 70% ethanol.
-
All used towels and wipes must be disposed of as solid hazardous waste in the designated Dbo-83 waste container.
-
-
Decontaminate Glassware:
-
Rinse glassware with a suitable solvent (one in which Dbo-83 is soluble) and collect the rinsate in the designated liquid hazardous waste container for Dbo-83.
-
Then, wash the glassware with the laboratory detergent solution and rinse thoroughly with water.
-
Chemical Deactivation: Considerations and Cautions
While collection by a professional waste management service is the standard and recommended procedure, in some research settings, chemical deactivation of potent compounds may be considered to reduce their hazard level before disposal. However, this should only be attempted by trained personnel with a thorough understanding of the compound's reactivity.
Attempting to neutralize or degrade Dbo-83 with strong oxidizing or reducing agents without a validated protocol is strongly discouraged. Such attempts could lead to uncontrolled reactions, the generation of more hazardous byproducts, or the release of toxic fumes.
If chemical deactivation is deemed necessary, it should be developed as a formal research project, with small-scale pilot reactions and thorough analytical validation (e.g., HPLC, GC-MS) to confirm the complete degradation of Dbo-83 and to identify any potentially hazardous byproducts.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Dbo-83.
Caption: Decision workflow for the proper disposal of Dbo-83.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of Dbo-83 is a critical component of laboratory safety and environmental stewardship. By following these guidelines for hazard assessment, segregation, labeling, and professional disposal, researchers can ensure that they are handling this compound responsibly from its initial use to its final disposition. Remember, the ultimate goal is to minimize risk and protect the health of laboratory personnel and the wider community. When in doubt, always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
References
-
PubChem. Compound Summary for CID 16219278, Dbo-83. National Center for Biotechnology Information. [Link]
Sources
Operational Safety & Handling Protocol: Dbo-83 (nAChR Agonist)
Executive Safety Directive
Compound Identity: Dbo-83 (Dihydrochloride salt)
CAS: 195211-53-1
Mechanism: High-affinity Nicotinic Acetylcholine Receptor (nAChR) Agonist (
The "Why" Behind This Protocol:
As a Senior Application Scientist, I must emphasize that Dbo-83 is not a standard bench reagent. With a binding affinity (
Standard laboratory PPE is insufficient for the solid phase handling of this compound. The protocol below is designed to prevent inhalation of micro-particulates during weighing and transdermal absorption during solution handling.
Part 1: The PPE Matrix (Layered Defense)
This matrix is designed around the Occupational Exposure Band (OEB) 4 standards, assuming high potency.
| Protection Layer | Component | Specification | Scientific Rationale |
| Respiratory | Primary: Engineering ControlSecondary: N95 or P100 Respirator | Solid: Class II Biosafety Cabinet or Powder Containment Hood (HEPA).Solution: Fume hood. | The dihydrochloride salt is a fine powder prone to electrostatic dispersion. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism. |
| Dermal (Hand) | Double Gloving | Inner: Nitrile (4 mil, bright color).Outer: Nitrile (Extended cuff, 5-8 mil). | Dbo-83 is water-soluble (38 mg/mL).[1] If the outer glove is compromised by a solvated spill, the inner glove provides the necessary "breakthrough time" to doff safely. |
| Dermal (Body) | Lab Coat + Sleeves | Tyvek® or Poly-coated sleeves over a standard flame-resistant lab coat. | Standard cotton coats absorb liquids, holding the neurotoxin against the skin. Impervious sleeves prevent wrist-gap exposure. |
| Ocular | Safety Goggles | ANSI Z87.1 Chemical Splash Goggles (Not just safety glasses). | nAChR agonists are rapidly absorbed through the mucosal membranes of the eye. |
Part 2: Operational Workflow (Step-by-Step)
This workflow treats Dbo-83 as a "Self-Validating System"—meaning each step includes a check to ensure safety before proceeding.
Phase 1: Solid Handling & Weighing (Critical Risk Zone)
Goal: Prevent aerosolization of the salt.
-
Static Neutralization:
-
Insight: Dihydrochloride salts are hygroscopic and prone to static cling. Use an ionizing fan or anti-static gun inside the balance enclosure before opening the vial. This prevents "puffing" of particles upon opening.
-
-
The "Closed Transfer" Technique:
-
Do not use a spatula directly into the stock vial if possible.
-
Tap the required amount into a pre-weighed, secondary transfer vial inside the hood.
-
Validation: Wipe the exterior of the secondary vial with a methanol-dampened Kimwipe before removing it from the hood. Treat the wipe as hazardous waste.
-
Phase 2: Solubilization
Goal: Containment of high-concentration stock.
-
Solvent Choice: Water or Saline (Solubility ~38 mg/mL).
-
Vortexing Protocol:
-
Cap the vial tightly and wrap the closure with Parafilm .
-
Vortex inside the fume hood.
-
Causality: Vortexing creates internal pressure. If the cap fails, Parafilm contains the aerosol spray.
-
Phase 3: Experimental Application
Goal: Preventing cross-contamination.
-
Aliquot Strategy: Never work from the master stock. Create single-use aliquots (e.g., 10 µL at 10 mM) immediately after solubilization.
-
Needle Safety: Avoid sharp needles. Use blunt-tip cannulas or positive-displacement pipettes to prevent accidental injection, which would be an immediate medical emergency.
Part 3: Emergency Response & Disposal
-
Exposure Response (Cholinergic Crisis):
-
symptoms: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis (SLUDGE syndrome), muscle fasciculations.
-
Action: Immediate removal from the area. If dermal, wash with soap and water for 15 minutes (do not scrub hard, which abrades skin and increases absorption). Transport to ER with the SDS.
-
-
Disposal:
-
Dbo-83 is a halogenated organic (chloropyridazine).
-
Solid Waste: Segregated High-Potency Solids bin (Double-bagged).
-
Liquid Waste: Halogenated Organic Waste stream. Do not bleach (potential reaction with the amine/chloride). Incineration is the preferred destruction method.
-
Part 4: Process Visualization (DOT Diagram)
The following diagram illustrates the "Safety Barrier Logic" required for handling Dbo-83. It visualizes the transition from High Inhalation Risk (Solid) to High Absorption Risk (Liquid).
Caption: Operational flow for Dbo-83 handling, highlighting the shift in risk profile from inhalation (solid) to dermal absorption (liquid) and the corresponding engineering controls.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16219278, Dbo-83. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
